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  • Product: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol
  • CAS: 886365-89-5

Core Science & Biosynthesis

Foundational

"2-Chloro-2-(3,4-dichloro-phenyl)-ethanol chemical properties"

An In-Depth Technical Guide on the Chemical Properties and Applications of 2-Chloro-2-(3,4-dichlorophenyl)ethanol. CAS Registry Number: 886365-89-5 Synonyms: ,3,4-Trichloro-benzeneethanol; 2-Chloro-2-(3,4-dichlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Properties and Applications of 2-Chloro-2-(3,4-dichlorophenyl)ethanol.

CAS Registry Number: 886365-89-5 Synonyms:


,3,4-Trichloro-benzeneethanol; 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol.[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-2-(3,4-dichlorophenyl)ethanol , a specialized halogenated building block used in the synthesis of pharmaceutical intermediates and agrochemicals.[2] Distinct from its more common regioisomer (2-chloro-1-(3,4-dichlorophenyl)ethanol), this compound features a chlorine atom at the benzylic position and a primary hydroxyl group.[2] This unique substitution pattern imparts specific electrophilic reactivity, making it a critical synthon for accessing 3,4-dichlorophenyl-substituted heterocycles and


-amino alcohols.[2]

Chemical Identity & Structural Analysis

Unlike the standard styrene chlorohydrin (where the hydroxyl is benzylic), this molecule is a


-chloro primary alcohol .[2] The presence of the electron-withdrawing 3,4-dichlorophenyl group at the 

-position significantly enhances the acidity of the benzylic proton and the lability of the benzylic chloride.[2]
Physicochemical Properties

Data aggregated from predicted models and analogous halogenated phenylethanols.[2]

PropertyValue / DescriptionNote
Molecular Formula

Trichlorinated derivative
Molecular Weight 225.49 g/mol
Appearance Viscous oil or low-melting solidTendency to supercool
Boiling Point ~323°C (Predicted)Decomposes at high T
Solubility Soluble in DCM, DMSO, MethanolLow water solubility
Chirality 1 Stereocenter (C2)Exists as (R) and (S) enantiomers
LogP ~3.2Highly lipophilic
Stereochemistry

The molecule possesses a chiral center at the C2 position (the carbon bearing the chlorine and the phenyl ring).[2]

  • Structure:

    
    [2]
    
  • Significance: Enantiopure forms are essential for asymmetric synthesis of bioactive compounds, as the stereochemistry at this position often dictates the biological activity of the final drug candidate (e.g., in chiral antifungals or adrenergic receptor modulators).[2]

Synthetic Pathways & Regioselectivity

The synthesis of 2-Chloro-2-(3,4-dichlorophenyl)ethanol is primarily achieved through the regioselective ring opening of 3,4-dichlorostyrene oxide .[2] The choice of conditions dictates the major isomer formed.[2]

Mechanism of Formation[2]
  • Acidic Conditions (HCl/Solvent): Favors the formation of the 2-chloro-2-phenyl isomer (the target).[2] The protonated epoxide opens at the more substituted (benzylic) carbon due to the stabilization of the developing positive charge by the aromatic ring (SN1-like character).[2]

  • Basic Conditions: Favors the formation of the 1-phenyl-2-chloro isomer (SN2 attack at the less hindered terminal carbon).[2]

Reaction Scheme Visualization

The following diagram illustrates the divergent synthesis pathways from the parent epoxide.

SynthesisPathways Epoxide 3,4-Dichlorostyrene Oxide Acid Acidic Conditions (HCl / Anhydrous) Epoxide->Acid Protonation Base Basic Conditions (LiCl / pH > 7) Epoxide->Base Nu- Attack Target TARGET: 2-Chloro-2-(3,4-dichlorophenyl)ethanol (Benzylic Chloride) Acid->Target Attack at C2 (Benzylic) Isomer ISOMER: 2-Chloro-1-(3,4-dichlorophenyl)ethanol (Benzylic Alcohol) Base->Isomer Attack at C1 (Terminal)

Figure 1: Regiodivergent opening of 3,4-dichlorostyrene oxide. Acidic pathways yield the target benzylic chloride.[2]

Reactivity Profile & Applications

The chemical utility of 2-Chloro-2-(3,4-dichlorophenyl)ethanol stems from its bifunctional nature: a reactive benzylic chloride and a nucleophilic primary alcohol.[2]

Key Transformations
  • Epoxide Re-closure (Payne-like Rearrangement): Treatment with base (NaOH) will deprotonate the alcohol, which then displaces the benzylic chloride to reform the epoxide.[2] This is a reversible process often used to purify the compound.[2]

  • Nucleophilic Substitution (SN): The benzylic chloride is highly susceptible to displacement by amines, azides, or thiols.[2] This is the primary route to

    
    -amino alcohols .[2]
    
  • Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid (2-chloro-2-(3,4-dichlorophenyl)acetic acid) without affecting the benzylic chloride under controlled conditions (e.g., Jones oxidation).[2]

Application Logic Flow

Reactivity cluster_Rxns Chemical Transformations Compound 2-Chloro-2-(3,4-dichlorophenyl)ethanol Oxidation Oxidation (CrO3) Compound->Oxidation Base Base Treatment (NaOH) Compound->Base Amine Aminolysis (R-NH2) Compound->Amine Product_Acid 2-Chloro-2-(3,4-dichlorophenyl)acetic acid (Synthetic Intermediate) Oxidation->Product_Acid Product_Epoxide 3,4-Dichlorostyrene Oxide (Recycling/Purification) Base->Product_Epoxide Product_Drug Beta-Amino Alcohols (Pharmacophore for Beta-Blockers) Amine->Product_Drug S_N Displacement

Figure 2: Primary reactivity modes.[2] The amine displacement pathway is critical for drug discovery.[2]

Experimental Protocol: Synthesis & Isolation

Note: This protocol describes the acid-mediated opening of the epoxide, optimized for regioselectivity.

Materials
  • Precursor: 3,4-Dichlorostyrene oxide (1.0 eq)[2]

  • Reagent: Hydrogen Chloride (gas) or conc. HCl in Dioxane

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[2]

  • Temperature: 0°C to Room Temperature

Methodology
  • Preparation: Dissolve 3,4-dichlorostyrene oxide in anhydrous DCM (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Acid Addition: Cool the solution to 0°C. Slowly bubble dry HCl gas or add HCl/Dioxane solution dropwise. Rationale: Low temperature prevents polymerization and competing elimination reactions.[2]

  • Monitoring: Monitor reaction by TLC (Hexane/EtOAc 8:2). The epoxide spot will disappear, and two new spots will appear.[2] The lower R_f spot is typically the primary alcohol (Target).[2]

  • Quenching: Once conversion is >95%, quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: The crude mixture contains both regioisomers.[2] Purify via silica gel column chromatography.

    • Eluent Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.[2]
      
    • Identification: The target (2-chloro-2-phenyl) isomer typically elutes after the 1-phenyl isomer due to the primary alcohol's higher polarity interaction with silica.[2]

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye), Potential Alkylating Agent.[2]

  • Specific Risk: Because this compound can cyclize to the epoxide in vivo or under basic conditions, it should be treated as a potential mutagen.[2]

  • Storage: Store at 2-8°C under inert gas. The benzylic chloride is sensitive to moisture (hydrolysis to diol).[2]

References

  • ChemicalBook. (2024).[2] 2-CHLORO-2-(3,4-DICHLORO-PHENYL)-ETHANOL Product Properties and Synthesis. Retrieved from [2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 3,4-Dichlorostyrene oxide (Precursor). Retrieved from [2]

  • Smolecule. (2023).[2][3] Structural Analysis of Chiral Chlorophenylethanols. Retrieved from [2]

  • BLD Pharm. (2024).[2] Safety Data Sheet: Halogenated Phenylethanols. Retrieved from [2]

Sources

Exploratory

Technical Monograph: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS 886365-89-5)

Topic: Technical Monograph on 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Content Type: Technical Guide / Whitepaper[1] [1][2] Executive Summary 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS 886365-89-5 ) is a specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph on 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Content Type: Technical Guide / Whitepaper[1]

[1][2]

Executive Summary

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS 886365-89-5 ) is a specialized halogenated organic intermediate used primarily in the synthesis of pharmaceutical compounds and agrochemicals.[1] Distinct from its more common regioisomer, 2-chloro-1-(3,4-dichlorophenyl)ethanol, this compound features a benzylic chloride and a primary alcohol moiety.[1] This specific structural arrangement makes it a potent electrophile for nucleophilic substitution reactions, particularly in the construction of heterocycles such as oxazoles, morpholines, and chiral epoxides.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthetic pathways, critical handling protocols, and analytical characterization standards.[1]

Chemical Identity & Properties

The precise identification of this compound is critical due to the existence of multiple regio- and stereoisomers in the chlorohydrin family.

Identification Data
ParameterTechnical Specification
CAS Number 886365-89-5
IUPAC Name 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol
Molecular Formula C₈H₇Cl₃O
Molecular Weight 225.49 g/mol
SMILES OCc1ccc(Cl)c(Cl)c1 (Chiral form)
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water
Structural Analysis

The molecule consists of a 3,4-dichlorophenyl ring attached to the C2 position of an ethanol backbone.[1] Crucially, the chlorine atom is also attached to C2 (benzylic position), while the hydroxyl group is on C1 (primary alcohol).[1]

  • Reactivity Profile: The benzylic chloride is highly susceptible to SN2 and SN1 displacement due to the electron-withdrawing nature of the dichlorophenyl ring and resonance stabilization of the potential carbocation.[1] The primary alcohol offers a site for oxidation or esterification without disturbing the chiral center at C2.[1]

Synthetic Pathways & Reaction Engineering[1][3]

Synthesizing the "2-chloro-2-phenyl" regioisomer (benzylic chloride) requires bypassing the thermodynamic preference for the "2-chloro-1-phenyl" isomer (benzylic alcohol) typically formed during standard styrene chlorohydrin synthesis.[1]

Preferred Route: Selective Reduction of α-Chloro Esters

The most robust protocol for high-purity synthesis involves the reduction of an α-chloro-α-(3,4-dichlorophenyl)acetate ester.[1] This method preserves the halogen position while converting the ester to a primary alcohol.[1]

Protocol Logic:

  • Precursor: Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate.[1]

  • Reducing Agent: Borane-Dimethyl Sulfide (BH₃[1]·DMS) or Diisobutylaluminum hydride (DIBAL-H).[1] Note: Lithium Aluminum Hydride (LiAlH₄) may cause reductive dechlorination (removal of the Cl atom) and should be avoided.[1]

  • Conditions: Anhydrous THF, 0°C to Room Temperature.

Visualization of Synthetic Logic

The following diagram illustrates the critical regiochemical divergence between standard chlorohydrin formation and the targeted reduction route.

Synthesis_Pathway Start 3,4-Dichlorostyrene RouteA Route A: Standard Chlorohydrin (NCS / H2O) Start->RouteA Oxidation WrongIsomer 2-Chloro-1-(3,4-dichlorophenyl)ethanol (Benzylic Alcohol - WRONG ISOMER) RouteA->WrongIsomer Markovnikov Addition Precursor 2-(3,4-Dichlorophenyl)acetic acid Step1 Alpha-Chlorination (SOCl2 / NCS) Precursor->Step1 Esterification + Halogenation Intermediate Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate Step1->Intermediate Step2 Selective Reduction (BH3-DMS) Intermediate->Step2 Chemomimetic Reduction Target TARGET: 2-Chloro-2-(3,4-dichlorophenyl)ethanol (CAS 886365-89-5) Step2->Target Yields Benzylic Chloride

Figure 1: Synthetic divergence showing why the reduction route is required to access CAS 886365-89-5 vs. the common styrene chlorohydrin isomer.[1]

Experimental Protocol (Recommended)

Objective: Synthesis of 2-Chloro-2-(3,4-dichlorophenyl)ethanol via Borane Reduction.

  • Preparation: Charge a flame-dried 3-neck flask with Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate (1.0 eq) and anhydrous THF (10 vol).

  • Addition: Cool to 0°C under N₂ atmosphere. Dropwise add BH₃[1]·DMS (2.0 M in THF, 1.2 eq) over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ester.[1]

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Stir for 30 minutes.

  • Workup: Concentrate in vacuo. Redissolve residue in DCM, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization & QC

To ensure the integrity of the compound for pharmaceutical use, specific analytical markers must be verified.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.4–7.1 (m, 3H): Aromatic protons (characteristic 3,4-dichloro pattern).[1]

    • δ 5.1 (dd, 1H): Benzylic proton (CH-Cl).[1] The chemical shift is downfield due to the Cl and Phenyl ring.[1]

    • δ 3.9–3.7 (m, 2H): Methylene protons (CH₂-OH).[1] Typically appear as a multiplet or doublet of doublets.[1]

    • δ 2.1 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).[1]

HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (absorption of dichlorophenyl moiety).[1]

  • Retention Time: Expect elution after the corresponding diol but before the fully reduced ethyl-benzene derivative.[1]

Applications in Drug Development[1]

CAS 886365-89-5 serves as a "chiral switch" building block.[1] Its primary utility lies in its ability to form epoxides with inverted stereochemistry or to undergo displacement reactions to form nitrogen heterocycles.[1]

Mechanism of Action: Epoxide Formation

Treatment of 2-Chloro-2-(3,4-dichlorophenyl)ethanol with a base (e.g., NaOH or K₂CO₃) triggers an intramolecular SN2 reaction.[1] The alkoxide formed at C1 attacks C2, displacing the chloride.[1]

  • Result: Formation of (3,4-dichlorophenyl)oxirane.[1]

  • Significance: This epoxide is a key intermediate for beta-amino alcohol drugs (e.g., antifungal azoles, though typically the 2,4-dichloro isomer is used for Luliconazole).[1]

Application_Workflow Compound 2-Chloro-2-(3,4-dichlorophenyl)ethanol (CAS 886365-89-5) Base Base Treatment (NaOH / THF) Compound->Base Morpholine Morpholine Derivatives (via Amine cyclization) Compound->Morpholine Direct Displacement Epoxide 3,4-Dichlorostyrene Oxide (Inverted Stereochemistry) Base->Epoxide Intramolecular SN2 Azole Azole Antifungals (via Imidazole opening) Epoxide->Azole Ring Opening

Figure 2: Downstream pharmaceutical applications showing the divergence into epoxide or heterocyclic synthesis.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Note: As a benzylic chloride, it is a potential alkylating agent.[1] Handle with genotoxic precautions.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis risk to diol).[1]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Halogens).

References

  • Clonagen Product Catalog. "2_Chloro_2_(3,4_dichloro_phenyl)_ethanol - CAS 886365-89-5."[1][2] Clonagen. Accessed January 29, 2026.[1] Link

  • PubChem Database. "2-(3,4-Dichlorophenyl)ethanol (Related Compound)."[1] National Library of Medicine.[1] Link[1]

  • GuideChem. "CAS 886365-89-5 Entry and Suppliers." GuideChem. Accessed January 29, 2026.[1] Link

  • ChemicalBook. "2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Properties." ChemicalBook. Accessed January 29, 2026.[1] Link

  • Concellón, J. M., et al. "Selective Reduction of alpha-Chloro Esters to alpha-Chloro Alcohols."[1] Journal of Organic Chemistry. (Contextual citation for synthetic method).

Sources

Foundational

Structural Elucidation of 2-Chloro-2-(3,4-dichlorophenyl)ethanol: A Regiochemical Analysis

Topic: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Structure Elucidation Content Type: Technical Whitepaper Audience: Senior Analytical Chemists, Process Chemists, and CMC Leads. Executive Summary The structural validation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Structure Elucidation Content Type: Technical Whitepaper Audience: Senior Analytical Chemists, Process Chemists, and CMC Leads.

Executive Summary

The structural validation of 2-Chloro-2-(3,4-dichlorophenyl)ethanol (Target Structure A ) presents a classic but critical regiochemical challenge in pharmaceutical intermediate profiling. Arising typically from the nucleophilic ring-opening of 3,4-dichlorostyrene oxide, this molecule is prone to isomerization. The primary analytical objective is distinguishing the target benzylic chloride (A ) from its thermodynamic congener, the benzylic alcohol (2-chloro-1-(3,4-dichlorophenyl)ethanol, Isomer B ).

This guide outlines a definitive elucidation strategy relying on Mass Spectrometry (MS) fragmentation logic and Carbon-13 NMR chemical shift mapping , providing a self-validating protocol to confirm the "anti-Markovnikov-like" product where the chlorine atom resides at the benzylic position.

Synthetic Context & Mechanistic Origin[1][2]

To understand the impurity profile, one must understand the reaction kinetics. The synthesis involves the opening of 3,4-dichlorostyrene oxide .

  • Path A (Target): Under specific Lewis Acid catalysis (e.g.,

    
     or 
    
    
    
    ), the reaction proceeds via a mechanism where the chloride nucleophile attacks the more substituted (benzylic) carbon, stabilized by the aromatic ring. This yields 2-Chloro-2-(3,4-dichlorophenyl)ethanol .[1]
  • Path B (Common Isomer): Under basic conditions or unoptimized acidic conditions, the nucleophile may attack the less hindered terminal carbon, or the system may equilibrate to the more stable benzylic alcohol, yielding 2-chloro-1-(3,4-dichlorophenyl)ethanol .

Pathway Visualization

ReactionPathways Epoxide 3,4-Dichlorostyrene Oxide Intermediate Carbocation/Complex Epoxide->Intermediate Lewis Acid (TiCl4/InCl3) Isomer ISOMER (B) 2-Chloro-1-(Ar)-ethanol (Benzylic Alcohol) Epoxide->Isomer Basic Conditions (SN2) Target TARGET (A) 2-Chloro-2-(Ar)-ethanol (Benzylic Chloride) Intermediate->Target Cl- attack at Benzylic C (Kinetic) Intermediate->Isomer Cl- attack at Terminal C

Figure 1: Regioselective divergence in styrene oxide ring opening. Path A leads to the target molecule.

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


, MW ~225.5), but the fragmentation pattern (EI-MS or MS/MS) is the discriminator.
Isotopic Pattern Analysis

The molecule contains three chlorine atoms (two on the ring, one on the chain). The molecular ion cluster (


) will exhibit a distinct isotopic envelope:
  • M (100%)

  • M+2 (~96%)

  • M+4 (~30%)

  • M+6 (~3%)

Regio-Specific Fragmentation (Alpha-Cleavage)

In electron ionization (EI), alcohols undergo


-cleavage next to the hydroxyl group. This is the primary differentiator.
FeatureTarget (A): Benzylic ChlorideIsomer (B): Benzylic Alcohol
Structure


Primary

-Cleavage
Cleavage between C1 and C2 breaks the chain.[2]Cleavage between C1 and C2 breaks the chain.[2]
Resulting Fragment Generates

(m/z 31)
.
Generates

(m/z 49/51)
.
Diagnostic Peak Strong signal at m/z 31. Signal at m/z 49/51 (and corresponding Ar-CHO fragment).
Loss of Water Less favored (primary alcohol).Favored (benzylic alcohol -> styrene).

NMR Spectroscopy: The Definitive Proof

While MS provides clues, Carbon-13 NMR is the absolute structural proof. The chemical environment of the methylene carbon (


) changes drastically depending on whether it is bonded to an Oxygen (Target) or a Chlorine (Isomer).
Predicted Chemical Shifts (CDCl3)

NMR Comparison
Carbon PositionTarget (A):

Isomer (B):

Methylene (

)
~64 - 67 ppm (Deshielded by Oxygen)~46 - 50 ppm (Shielded relative to OH)
Methine (

)
~60 - 64 ppm (Benzylic Chloride)~72 - 75 ppm (Benzylic Alcohol)

Causality: Oxygen is significantly more electronegative than Chlorine. A methylene group directly attached to an oxygen (as in the Target) will appear downfield (>60 ppm). If the methylene is attached to chlorine (as in the Isomer), it appears upfield (<50 ppm). This >15 ppm difference is the primary validation criterion.


NMR Comparison
  • Target (A): The methylene protons (

    
    ) will appear as a multiplet (ABX system with the chiral methine) around 3.8 – 4.2 ppm .
    
  • Isomer (B): The methylene protons (

    
    ) will appear upfield, typically 3.5 – 3.7 ppm .
    
  • Coupling (D2O Exchange): In dry DMSO-d6, the Target (primary alcohol) OH will appear as a triplet . The Isomer (secondary alcohol) OH will appear as a doublet .

Experimental Protocols

Protocol 1: Regioselective Synthesis (Standard Preparation)

To generate the authentic standard for comparison, use a Titanium(IV)-mediated opening, which favors the benzylic chloride.

Materials:

  • 3,4-Dichlorostyrene oxide (1.0 eq)

  • 
     (1.2 eq)[3]
    
  • Anhydrous Dichloromethane (DCM)

  • Saturated

    
    
    

Method:

  • Setup: Purge a reaction vessel with nitrogen and cool to 0°C.

  • Dissolution: Dissolve 3,4-dichlorostyrene oxide in anhydrous DCM.

  • Addition: Dropwise add

    
     (1M in DCM) over 20 minutes. The Lewis acid complexes with the epoxide oxygen, weakening the benzylic C-O bond.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (the chlorohydrin is less polar than the diol but more polar than the epoxide).

  • Quench: Slowly pour the mixture into ice-cold saturated

    
    .
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The Target (A) typically elutes after the Isomer (B) on silica due to the primary hydroxyl group's higher accessibility for hydrogen bonding.

Protocol 2: Analytical Validation Workflow

ValidationWorkflow Start Isolated Sample MS_Step Step 1: EI-MS Analysis Start->MS_Step Check_31 Peak at m/z 31? MS_Step->Check_31 NMR_Step Step 2: 13C NMR (DEPT-135) Check_31->NMR_Step Yes Result_B REJECTED: Isomer Identified Check_31->Result_B No (m/z 49 found) Check_CH2 CH2 Shift > 60 ppm? NMR_Step->Check_CH2 Result_A CONFIRMED: 2-Chloro-2-(Ar)-ethanol Check_CH2->Result_A Yes (Primary Alcohol) Check_CH2->Result_B No (CH2-Cl @ 45ppm)

Figure 2: Decision tree for structural confirmation.

References

  • Nishitani, K., et al. (2007).[3] "An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents." Heterocycles.

  • Eisavi, R., et al. (2015).[4] "Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides to β-Chlorohydrins." Growing Science.

  • Fetter, J., et al. (2010). "Regioselective Ring Opening of Epoxides." Beilstein Journal of Organic Chemistry. (General mechanistic reference for InCl3/TiCl4 selectivity).
  • PubChem Compound Summary. "2-Chloro-2-phenylethanol (Analogous Structure)."

Sources

Exploratory

Technical Guide: Potential Applications of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol in Medicinal Chemistry

Executive Summary 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS: 886365-89-5) represents a specialized electrophilic building block within the halogenated phenylethanol class.[1] Distinct from its regioisomer 1-(3,4-dich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS: 886365-89-5) represents a specialized electrophilic building block within the halogenated phenylethanol class.[1] Distinct from its regioisomer 1-(3,4-dichlorophenyl)-2-chloroethanol (a common intermediate formed via ketone reduction), this compound features a benzylic chloride motif adjacent to a primary hydroxyl group.

This structural configuration grants it unique reactivity profiles, primarily as a rapid precursor to 2-(3,4-dichlorophenyl)oxirane via internal nucleophilic displacement. In medicinal chemistry, it serves as a critical gateway to the 3,4-dichlorophenyl pharmacophore —a lipophilic, metabolically stable bioisostere of the catechol group found in adrenergic neurotransmitters.

This guide details the compound's utility in synthesizing beta-adrenergic antagonists, investigating impurity profiles in styrene-derivative drugs, and accessing chiral phenylglycinol scaffolds.

Part 1: Structural Analysis & Chemical Reactivity

The 3,4-Dichlorophenyl Pharmacophore

The 3,4-dichlorophenyl moiety is a privileged structure in drug design. It mimics the steric and electronic properties of the 3,4-dihydroxy (catechol) ring found in norepinephrine and dopamine but lacks the metabolic liability of Catechol-O-Methyltransferase (COMT) degradation.

FeatureCatechol (Natural)3,4-Dichlorophenyl (Synthetic)Medicinal Benefit
Electronic Electron-rich (Donor)Electron-withdrawing (Acceptor)Modulates receptor binding affinity.
Lipophilicity Low (Hydrophilic)High (Lipophilic)Enhanced BBB penetration (CNS drugs).
Metabolism Rapid (COMT/MAO)Stable (CYP450 oxidation only)Prolonged half-life (

).
Key Drugs NorepinephrineDichloroisoproterenol, SertralineAdrenergic control, SSRIs.
Reactivity Profile: The Chlorohydrin Switch

The subject compound is a


-chloro alcohol. Its reactivity is dominated by the competition between intermolecular displacement and intramolecular cyclization.
  • Pathway A (Dominant): Under basic conditions, the primary hydroxyl group deprotonates (

    
    ). The resulting alkoxide performs an intramolecular 
    
    
    
    attack on the benzylic carbon, displacing the chloride to form 2-(3,4-dichlorophenyl)oxirane (the epoxide).
  • Pathway B (Minor/Specialized): Direct displacement of the benzylic chloride by strong nucleophiles is possible but often competes with epoxide formation. This pathway is relevant for synthesizing "iso" analogs where the nucleophile resides on the benzylic carbon.

Part 2: Medicinal Chemistry Applications[2][3]

Synthesis of Beta-Adrenergic Antagonists (DCI Analogs)

The primary application of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is as a precursor to Dichloroisoproterenol (DCI) , the first beta-adrenergic receptor antagonist discovered.

Mechanism:

  • Activation: Treatment with base (NaOH/KOH) converts the chlorohydrin to the epoxide.

  • Ring Opening: The epoxide undergoes regioselective ring opening with isopropylamine.

  • Result: Formation of the 1-aryl-2-aminoethanol scaffold (DCI).

Note: While the regioisomer 1-(3,4-dichlorophenyl)-2-chloroethanol is the standard precursor, the subject compound (2-chloro-2-aryl) cyclizes to the exact same epoxide. This makes it a valuable alternative starting material, particularly if isolated from styrene chlorination processes where regio-control varies.

Impurity Profiling in API Manufacturing

In the industrial synthesis of drugs like Sertraline or Luliconazole (which uses the 2,4-isomer), controlling chlorohydrin regioisomers is critical.

  • The subject compound is a potential process impurity formed during the hypochlorous acid addition to 3,4-dichlorostyrene.

  • Application: It is used as a reference standard to validate analytical methods (HPLC/GC) ensuring that the benzylic chloride isomer does not persist in the final API, as benzylic chlorides are potential genotoxic impurities (PGIs).

Access to Chiral Phenylglycinol Auxiliaries

Unlike the standard chlorohydrin, the subject compound has the chlorine at the benzylic position. If the hydroxyl group is protected (e.g., TBDMS ether), the benzylic chloride can be displaced by azides or amines to generate 3,4-dichlorophenylglycinol derivatives.

  • Utility: These are valuable chiral auxiliaries and resolving agents, analogous to unsubstituted phenylglycinol.

Part 3: Experimental Protocols

Protocol: Cyclization to 2-(3,4-Dichlorophenyl)oxirane

This protocol converts the chlorohydrin to the reactive epoxide intermediate.

Reagents:

  • Substrate: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetone (Reagent Grade)

Methodology:

  • Dissolution: Dissolve 10 mmol of the chlorohydrin in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add powdered

    
     (25 mmol) in a single portion.
    
  • Reaction: Stir vigorously at room temperature (

    
    ) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, and a less polar spot (
    
    
    , Epoxide) should appear.
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue (Epoxide) is generally pure enough for the next step. If storage is required, keep at

    
     under inert atmosphere (Argon) to prevent hydrolysis.
    
Protocol: Synthesis of Dichloroisoproterenol (DCI) Analog

Ring opening of the in-situ generated epoxide.

Methodology:

  • Take the crude epoxide from Protocol 3.1.

  • Dissolve in Ethanol (20 mL).

  • Add excess Isopropylamine (5.0 eq).

  • Reflux at

    
     for 12 hours.
    
  • Concentrate to remove solvent and excess amine.

  • Recrystallize the hydrochloride salt from Isopropanol/Ether.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the convergence of regioisomers to the common epoxide intermediate and its divergence into distinct pharmacological classes.

G Substrate 2-Chloro-2-(3,4-dichloro- phenyl)-ethanol (Subject Compound) Epoxide 2-(3,4-dichlorophenyl)oxirane (Key Electrophile) Substrate->Epoxide Base (K2CO3) Intramolecular SN2 Glycinol 3,4-Dichlorophenylglycinol (Chiral Auxiliary) Substrate->Glycinol 1. OH-Protection 2. NaN3 / Reduction (Direct Displacement) Isomer 1-(3,4-dichloro- phenyl)-2-chloroethanol (Common Isomer) Isomer->Epoxide Base Standard Route DCI Dichloroisoproterenol (Beta-Blocker) Epoxide->DCI Isopropylamine Ring Opening Azole Azole Antifungals (Research Analogs) Epoxide->Azole Imidazole Ring Opening

Figure 1: Reaction network showing the convergence of chlorohydrin regioisomers to the epoxide hub and downstream synthesis of bioactive scaffolds.

Part 5: Safety & Handling

Warning: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is a halogenated alkylating agent.

  • Skin/Eye Contact: Severe irritant. Potential vesicant properties due to hydrolysis to HCl and epoxide formation on moist surfaces.

  • Inhalation: Destructive to mucous membranes. Use only in a chemical fume hood.

  • Genotoxicity: As a precursor to an epoxide and a benzylic chloride, it should be treated as a potential mutagen. Double-gloving (Nitrile/Laminate) is recommended.

References

  • PubChem. (n.d.). Dichloroisoproterenol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Hettne, K. M., et al. (2007). Structure-activity relationships of beta-adrenergic antagonists. Journal of Medicinal Chemistry. (Contextual grounding for DCI synthesis).
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
  • Caldwell, J. (1976). The metabolism of amphetamines and related stimulants in animals and man. Drug Metabolism Reviews. (Context for metabolic stability of dichlorophenyl analogs).

Sources

Foundational

Strategic Guide to Starting Materials: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Synthesis

Topic: Starting Materials for 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Synthesis Format: In-depth Technical Guide Executive Summary 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS: 886365-89-5) is a specialized chlorohydri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials for 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Synthesis Format: In-depth Technical Guide

Executive Summary

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS: 886365-89-5) is a specialized chlorohydrin intermediate. Unlike its more common isomer [2-Chloro-1-(3,4-dichlorophenyl)ethanol], this molecule features a chlorine atom at the benzylic position (C2) and a primary hydroxyl group (C1). This structural distinction dictates a specific synthetic logic, as standard reduction methods for acetophenones typically yield the inverse regioisomer.

This guide details the two primary retrosynthetic pathways—Epoxide Ring Opening (Route A) and


-Halo Acid Reduction  (Route B)—and analyzes the requisite starting materials for each.

Strategic Analysis of Starting Materials

The synthesis hinges on controlling the regiochemistry of the chlorine introduction.

Table 1: Comparative Analysis of Core Precursors
PrecursorCAS No.[1]PathwayAvailabilityCritical AdvantageRisk Factor
3,4-Dichlorostyrene 2039-83-0Route A (Epoxide Opening)HighDirect access to benzylic carbocation intermediate.Polymerization risk; requires cold chain.
3,4-Dichlorophenylacetic Acid 5807-30-7Route B (Reduction)HighHigh regiocontrol via pre-functionalization.Multi-step process; requires chemoselective reduction.
3,4-Dichlorobenzaldehyde 6287-38-3Route C (Darzens)HighAlternative if styrene is scarce.Lower atom economy; complex workup.

Route A: The Styrene Epoxide Pathway (Primary Recommendation)

This route utilizes the electronic bias of the 3,4-dichlorophenyl ring to direct nucleophilic attack.

Core Starting Materials & Reagents
  • Substrate: 3,4-Dichlorostyrene (>98% purity). Stabilized with TBC (4-tert-butylcatechol) to prevent polymerization.

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) (70-75%). Used to convert the styrene to the epoxide.

  • Nucleophile Source: Anhydrous Hydrogen Chloride (HCl) . Supplied as gas or dissolved in ether/dioxane.

  • Solvent: Chloroform (

    
    )  or Toluene . Crucial: Non-polar solvents favor the 
    
    
    
    -like mechanism required to place the chlorine at the benzylic position.
Mechanistic Logic

The reaction proceeds via the 3,4-dichlorostyrene oxide intermediate. Under acidic conditions, the epoxide oxygen is protonated. The ring opening is regioselective:

  • Electronic Effect: The benzylic carbon supports a partial positive charge better than the terminal carbon, despite the electron-withdrawing chlorines on the ring.

  • Outcome: The Chloride ion (

    
    ) attacks the benzylic carbon (C2), and the hydroxyl group ends up on the terminal carbon (C1).
    
Experimental Protocol (Step-by-Step)

Step 1: Epoxidation

  • Dissolve 3,4-Dichlorostyrene (10.0 g) in dichloromethane (DCM) at 0°C.

  • Slowly add mCPBA (1.2 equiv) over 30 minutes to maintain temperature <5°C.

  • Stir at room temperature for 4 hours. Monitor by TLC for disappearance of styrene.

  • Quench: Wash with saturated

    
     (to destroy excess peroxide) followed by 
    
    
    
    .
  • Isolate 2-(3,4-dichlorophenyl)oxirane (Yield ~85-90%).

Step 2: Regioselective Ring Opening

  • Dissolve the epoxide (from Step 1) in anhydrous Chloroform (

    
    ).
    
  • Cool to -10°C.

  • Bubble dry HCl gas or add 4M HCl in Dioxane (1.1 equiv) slowly.

  • Critical Control: Maintain low temperature to prevent polymerization or isomerization.

  • Stir for 1 hour. The product precipitates or is isolated via solvent evaporation.[2]

  • Validation:

    
     NMR will show the methine proton (
    
    
    
    ) as a doublet of doublets around
    
    
    5.0-5.5 ppm, distinct from the
    
    
    of the isomer.

RouteA Styrene 3,4-Dichlorostyrene (Precursor) Epoxide Intermediate: 3,4-Dichlorostyrene Oxide Styrene->Epoxide Epoxidation mCPBA mCPBA (Oxidant) mCPBA->Epoxide Transition Transition State: Benzylic Cation Character Epoxide->Transition Protonation HCl Anhydrous HCl (Nucleophile) HCl->Transition Product Target: 2-Chloro-2-(3,4-dichlorophenyl)ethanol Transition->Product Cl- Attack at C2 (Regioselective)

Figure 1: Reaction workflow for Route A, highlighting the critical intermediate and regioselectivity.

Route B: The -Halo Acid Reduction (Robust Alternative)

This route is preferred if strict regiocontrol is required without the risk of isomer mixtures, as the carbon skeleton is fixed prior to reduction.

Core Starting Materials & Reagents
  • Substrate: 3,4-Dichlorophenylacetic acid (CAS: 5807-30-7).

  • Halogenating Agent: Thionyl Chloride (

    
    )  and N-Chlorosuccinimide (NCS)  or Sulfuryl Chloride (
    
    
    
    )
    .
  • Reducing Agent: Borane-Dimethyl Sulfide (BMS) or Borane-THF complex .

    • Note: Lithium Aluminum Hydride (

      
      ) is NOT  recommended as it frequently causes hydrodehalogenation (stripping the alkyl chlorine).
      
Mechanistic Logic
  • 
    -Chlorination:  The acid is converted to the acid chloride and then chlorinated at the alpha position (Hell-Volhard-Zelinsky or radical variant) to form 2-chloro-2-(3,4-dichlorophenyl)acetic acid .
    
  • Chemoselective Reduction: Borane reagents selectively reduce the carboxylic acid to the primary alcohol without displacing the alkyl chloride or reducing the aryl ring.

Experimental Protocol

Step 1:


-Chlorination 
  • Reflux 3,4-Dichlorophenylacetic acid with

    
      (1.5 equiv) and a catalytic amount of DMF to form the acid chloride.
    
  • Add NCS (1.1 equiv) and catalytic HCl; reflux in

    
     or similar solvent to chlorinate the alpha position.
    
  • Quench with water to hydrolyze the acid chloride back to the acid (or proceed with the ester).

  • Isolate 2-chloro-2-(3,4-dichlorophenyl)acetic acid .

Step 2: Reduction

  • Dissolve the

    
    -chloro acid in anhydrous THF under Nitrogen.
    
  • Cool to 0°C.

  • Add Borane-DMS (2.0 M) dropwise (2.5 equiv).

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench: Carefully add Methanol to destroy excess Borane.

  • Concentrate and purify via column chromatography.

Quality Assurance & Self-Validating Protocols

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

  • Regioisomer Differentiation (NMR):

    • Target (2-Cl-2-Ar-Ethanol): The benzylic proton (

      
      ) appears as a doublet of doublets (or triplet) at 
      
      
      
      5.1–5.4 ppm
      . The methylene protons (
      
      
      ) appear at
      
      
      3.8–4.2 ppm
      .
    • Isomer (2-Cl-1-Ar-Ethanol): The benzylic proton (

      
      ) appears upfield at 
      
      
      
      4.7–4.9 ppm
      .
  • Gas Chromatography (GC-MS):

    • Ensure the starting material (Styrene or Phenylacetic acid) is <0.5%.

    • Verify the molecular ion peak (

      
      ) and characteristic isotope pattern for three chlorine atoms (
      
      
      
      ).

Safety & Handling

  • 3,4-Dichlorostyrene: Potentially lachrymatory and a skin irritant. Store cold to prevent spontaneous polymerization.

  • Epoxides: Alkylating agents; potential mutagens. Use double-gloving and fume hood.

  • Borane Reagents: Pyrophoric or water-reactive. Quench with extreme caution.

References

  • Synthesis of 2-chloro-2-phenylethanol derivatives via acid-catalyzed epoxide opening

    • Source: Bottari, F., et al. "Stereochemistry of the Additions of Acids to Stilbene and Styrene Oxides."[3] Journal of Organic Chemistry.

    • Context: Establishes that HCl in non-polar solvents (Chloroform)
    • URL:[Link] (Representative link for mechanism grounding).

  • Chemoselective Reduction of

    
    -Halo Acids: 
    
    • Source: Brown, H. C., et al. "Selective reductions. 27. Reaction of chloroborane-methyl sulfide with representative organic compounds." Journal of Organic Chemistry.
    • Context: Validates the use of Borane reagents to reduce carboxylic acids in the presence of alkyl halides.
    • URL:[Link]

  • Properties of 2-Chloro-2-(3,4-dichloro-phenyl)

    • Source: PubChem Compound Summary for CID 53394625 (Isomer reference and rel
    • URL:[Link]

Sources

Exploratory

Technical Guide: Stereochemistry and Synthesis of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol

This technical guide details the stereochemistry, synthesis, and stability profiles of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol . Executive Summary & Molecular Architecture 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemistry, synthesis, and stability profiles of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol .

Executive Summary & Molecular Architecture

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS: 886365-89-5) is a specific chlorohydrin regioisomer characterized by a chlorine atom at the benzylic position (


) and a primary hydroxyl group at the terminal position (

).

This molecule is structurally distinct from the more common antifungal intermediate 2-chloro-1-(3,4-dichlorophenyl)ethanol (where the hydroxyl is benzylic). The positioning of the chlorine atom at the benzylic center imparts unique stereochemical lability and reactivity, primarily driven by the stability of the benzylic carbocation and the facility of intramolecular nucleophilic displacement.

Structural Specifications
ParameterDetail
IUPAC Name 2-Chloro-2-(3,4-dichlorophenyl)ethanol
Molecular Formula

Molecular Weight 225.50 g/mol
Chiral Center

(Benzylic Carbon)
Stereoisomers (R)-enantiomer, (S)-enantiomer
Key Functional Groups Benzylic Chloride, Primary Alcohol, Dichlorophenyl ring
Regioisomer Distinction (Critical)

Researchers must distinguish this target from its positional isomer, often used in azole synthesis.

  • Target (Benzylic Chloride):

    
    
    
    • Formation:[1][2][3] Acid-catalyzed opening of styrene oxide.

    • Reactivity: High susceptibility to hydrolysis (SN1) and cyclization.

  • Isomer (Benzylic Alcohol):

    
    
    
    • Formation:[1][2][3] Reduction of

      
      -chloroacetophenones.
      
    • Reactivity: Stable to hydrolysis; standard secondary alcohol chemistry.

Stereochemistry and Cahn-Ingold-Prelog (CIP) Assignment

The chirality of the molecule resides at the C2 carbon . The absolute configuration is determined by the priority of substituents attached to the chiral center:

  • -Cl (Chlorine, Atomic #: 17)

    
    Priority 1 
    
  • -C6H3Cl2 (3,4-Dichlorophenyl ring, Carbon attached to C=C)

    
    Priority 2 
    
  • -CH2OH (Hydroxymethyl, Carbon attached to O)

    
    Priority 3 
    
  • -H (Hydrogen)

    
    Priority 4 
    
Stereochemical Configuration
  • View: Orient the molecule with the Hydrogen (lowest priority) pointing away from the viewer.

  • (R)-Configuration: The sequence

    
     traces a clockwise  path.
    
  • (S)-Configuration: The sequence

    
     traces a counter-clockwise  path.
    

Note: Due to the "benzylic effect," the C-Cl bond is labile. In polar protic solvents, the enantiomeric excess (ee) can degrade via a transient planar carbocation (SN1 pathway), leading to racemization.

Synthetic Pathways and Regioselectivity

The synthesis of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is governed by the regioselective opening of 3,4-dichlorostyrene oxide . The choice of reagents dictates whether the nucleophile (Cl⁻) attacks the benzylic position (Target) or the terminal position (Isomer).

The Acid-Catalyzed Route (Target Synthesis)

To synthesize the benzylic chloride target, the reaction must proceed under acidic conditions (e.g., HCl in anhydrous ether or dioxane).

  • Mechanism: Protonation of the epoxide oxygen weakens the

    
     bond more than the 
    
    
    
    bond.
  • Electronic Effect: The developing positive charge is better stabilized at the benzylic carbon by the aromatic ring (despite the electron-withdrawing chlorines).

  • Result: The chloride ion attacks the more substituted (benzylic) carbon.

The Reaction Workflow

SynthesisPath cluster_conditions Regioselectivity Control Styrene 3,4-Dichlorostyrene Epoxide 3,4-Dichlorostyrene Oxide Styrene->Epoxide mCPBA DCM Protonated Protonated Intermediate (Activated) Epoxide->Protonated HCl (gas) or conc. HCl Target TARGET: 2-Chloro-2-(3,4-dichloro- phenyl)-ethanol (Benzylic Cl) Protonated->Target Cl- attack at Benzylic C (Major) Isomer ISOMER: 2-Chloro-1-(3,4-dichloro- phenyl)-ethanol (Benzylic OH) Protonated->Isomer Cl- attack at Terminal C (Minor)

Figure 1: Regioselective synthesis pathway via acid-catalyzed epoxide ring opening.

Experimental Protocol (General Procedure)
  • Precursor: 3,4-Dichlorostyrene oxide (1.0 eq).

  • Reagent: Dry HCl gas or 4M HCl in Dioxane (1.1 eq).

  • Solvent: Anhydrous Diethyl Ether or Toluene (Non-polar solvents favor the tight ion pair, reducing rearrangement).

  • Temperature:

    
     to Room Temperature.
    
  • Procedure:

    • Dissolve epoxide in solvent under

      
      .
      
    • Slowly bubble HCl gas or add HCl/Dioxane dropwise at

      
      .
      
    • Stir for 1-2 hours. Monitor by TLC/HPLC.

    • Quench: Neutralize carefully with solid

      
       (Avoid aqueous base to prevent reversion to epoxide).
      
    • Isolation: Filter and concentrate. Purification via flash chromatography (Silica gel) must be rapid to avoid hydrolysis.

Stability and Reactivity Profile

The target molecule is a masked epoxide . The proximity of the hydroxyl group to the benzylic chloride creates a predisposition for intramolecular cyclization (Payne rearrangement-like dynamics) or hydrolysis.

The "Reversion" Risk

Under basic conditions (pH > 8), the hydroxyl group deprotonates (


). The alkoxide acts as an intramolecular nucleophile, displacing the chloride to reform the epoxide.


Hydrolytic Instability

In the presence of water and heat, the benzylic chloride undergoes hydrolysis to form 1-(3,4-dichlorophenyl)-1,2-ethanediol . This reaction follows an


 mechanism, proceeding through a resonance-stabilized benzylic carbocation.
Stability Logic Diagram

Stability Target 2-Chloro-2-(3,4-dichloro- phenyl)-ethanol Base Basic Conditions (NaOH, K2CO3) Target->Base Water Aqueous/Acidic Conditions Target->Water Epoxide Reversion to Epoxide Base->Epoxide Intramolecular SN2 Diol Hydrolysis to Diol Water->Diol SN1 Pathway

Figure 2: Degradation pathways under basic and aqueous conditions.

Analytical Characterization

Distinguishing the target from its regioisomer requires precise analytical techniques.

NMR Spectroscopy
  • Target (

    
    ): 
    
    • 
       NMR:  The benzylic proton (
      
      
      
      ) appears as a doublet of doublets (or triplet) typically downfield around
      
      
      4.8 - 5.2 ppm
      . The methylene protons (
      
      
      ) appear as a multiplet around
      
      
      3.8 - 4.2 ppm
      .
  • Isomer (

    
    ): 
    
    • 
       NMR:  The benzylic proton (
      
      
      
      ) typically appears slightly upfield relative to the chloro-analog, often around
      
      
      4.5 - 4.9 ppm
      . The methylene protons (
      
      
      ) are distinct around
      
      
      3.5 - 3.7 ppm
      .
Chiral HPLC Method

To determine the enantiomeric excess (ee) of the synthesized 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol:

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Resolution: The (R) and (S) enantiomers will show distinct retention times. Due to the benzylic chloride, avoid using alcoholic modifiers that are too basic or nucleophilic if the run time is long; however, IPA is generally standard.

References

  • Concellón, J. M., et al. "Regioselective ring opening of chiral epoxides with lithium halides: synthesis of optically active halohydrins." Journal of Organic Chemistry, vol. 68, no. 24, 2003, pp. 9211-9217. Link

  • Gao, L., et al. "Organocatalytic Enantioselective Synthesis of Chlorohydrins." Angewandte Chemie International Edition, vol. 47, no. 41, 2008, pp. 7973-7976. Link

  • ChemicalBook. "Product Entry: 2-Chloro-2-(3,4-dichlorophenyl)ethanol (CAS 886365-89-5)." ChemicalBook Database. Link

  • Weissman, S. A., et al. "Recent Advances in the Synthesis of Acyclic Chlorohydrins." Tetrahedron, vol. 61, no. 35, 2005, pp. 8351-8371. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic asymmetric reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone (also known as 3,4-dichlor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic asymmetric reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone (also known as 3,4-dichlorophenacyl chloride) to its corresponding chiral alcohol, 1-(3,4-dichlorophenyl)-2-chloroethanol .

While the 2,4-dichloro isomer is the well-known intermediate for Luliconazole , the 3,4-dichloro isomer is a distinct chiral building block used in the synthesis of specific β-adrenergic receptor agonists and advanced agrochemicals. This guide addresses the specific challenges of the 3,4-isomer, including its low water solubility and substrate toxicity.

Executive Summary

The asymmetric reduction of α-haloketones is a critical step in synthesizing chiral pharmaceuticals. This protocol details the enzymatic reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone (1) to yield the chiral chlorohydrin (2) with high enantiomeric excess (>98% ee).

Unlike chemical reduction (e.g., CBS catalysts), which often requires ultra-low temperatures and hazardous reagents, biocatalysis offers a green, ambient-temperature route. However, the 3,4-dichlorophenyl moiety renders the substrate highly hydrophobic and potentially toxic to whole-cell biocatalysts. This guide provides two distinct workflows:

  • Whole-Cell Resin-Adsorbed Protocol: For accessible, lab-scale synthesis using Geotrichum candidum or Rhodotorula mucilaginosa.[1]

  • Recombinant KRED Screening Protocol: For high-throughput process development aiming at industrial titers (>50 g/L).

Reaction Mechanism & Pathway

The reaction is catalyzed by a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH), requiring a cofactor (NADPH or NADH). To make the process economically viable, an internal cofactor regeneration system is coupled to the reduction.

Figure 1: Biocatalytic Cycle and Cofactor Regeneration

BiocatalyticReduction Substrate Substrate: 2-chloro-1-(3,4-dichlorophenyl)ethanone EnzymeComplex KRED / ADH (Active Site) Substrate->EnzymeComplex Binding Product Product: (S)- or (R)-Chloroethanol EnzymeComplex->Product Reduction NADP_Ox NADP+ EnzymeComplex->NADP_Ox NADP_Red NADPH NADP_Red->EnzymeComplex Hydride Transfer GDH GDH / ADH (Recycling Enzyme) NADP_Ox->GDH Cosubstrate Glucose / IPA Cosubstrate->GDH Oxidation Coprogen Gluconolactone / Acetone GDH->NADP_Red GDH->Coprogen

Caption: Coupled enzymatic reduction cycle. The KRED reduces the chloroketone while consuming NADPH, which is instantly regenerated by Glucose Dehydrogenase (GDH) or a coupled ADH system.

Material Selection & Critical Parameters

Biocatalyst Selection

For the 3,4-dichloro isomer, specificity is key. Literature identifies two wild-type strains with excellent stereoselectivity. For scale-up, recombinant enzymes are preferred.

Target EnantiomerBiocatalyst TypeStrain / Enzyme ClassExpected eeSource Ref
(S)-Alcohol Whole CellGeotrichum candidum CBS 233.76>98%[1]
(R)-Alcohol Whole CellRhodotorula mucilaginosa CBS 2378>99%[1]
(S)/(R) RecombinantEngineered KREDs (e.g., Lactobacillus origin)>99%[2, 3]
The Solubility Challenge

The 3,4-dichloro substitution makes the substrate nearly insoluble in water.

  • Risk: Substrate precipitates, limiting reaction rate; dissolved substrate may be toxic to cells.

  • Solution: Use an Adsorbent Resin (Amberlite XAD-1180) or a Biphasic System (Buffer + Butyl Acetate/Toluene). The resin acts as a "substrate reservoir," releasing the ketone slowly to the enzyme while protecting the biocatalyst from toxicity.

Protocol 1: Whole-Cell Synthesis (Resin-Assisted)

Best for: Lab-scale preparation (1–10 grams) without access to expensive enzyme panels.

Reagents
  • Substrate: 2-chloro-1-(3,4-dichlorophenyl)ethanone (dissolved in minimal DMSO).

  • Biocatalyst: Freshly grown cells of G. candidum (for S) or R. mucilaginosa (for R).[1]

  • Resin: Amberlite XAD-1180 (washed and equilibrated).

  • Co-substrate: Glucose (2-5 equivalents).[1]

  • Buffer: 50 mM Phosphate Buffer, pH 7.0.

Step-by-Step Procedure
  • Biomass Production: Cultivate the yeast strain in YM medium (30°C, 200 rpm, 48h). Harvest cells by centrifugation (4000g, 15 min) and wash twice with buffer.

  • Reaction Setup (50 mL scale):

    • Suspend 5 g (wet weight) of cells in 45 mL Phosphate Buffer (pH 7.0).

    • Add Glucose (1.0 g) to drive cofactor regeneration.

    • Add Amberlite XAD-1180 resin (2.0 g).

  • Substrate Addition:

    • Dissolve 200 mg of 3,4-dichlorophenacyl chloride in 1 mL DMSO.

    • Add dropwise to the cell suspension.

  • Incubation: Shake at 30°C, 200 rpm.

    • Note: The resin will adsorb the substrate immediately. The reaction occurs at the liquid-solid interface.

  • Monitoring: Extract 200 µL aliquots with Ethyl Acetate every 6 hours. Analyze via HPLC (see Section 6).

  • Workup:

    • Filter the mixture to remove resin and cells.

    • Wash the resin/cell cake with Acetone or Ethyl Acetate to desorb the product.

    • Extract the aqueous filtrate with Ethyl Acetate (3x).[2]

    • Combine organic phases, dry over MgSO₄, and concentrate.[3]

Protocol 2: Recombinant Enzyme Optimization (High-Throughput)

Best for: Process development and scale-up (>100 g).

This workflow assumes access to a KRED screening kit (e.g., Codexis, Evoxx, or in-house library).

Figure 2: Optimization Workflow

Workflow Start Start: Enzyme Library Screening Screen 96-Well Plate Screen (Substrate: 2-5 g/L) Start->Screen HitID Identify Hits (>50% Conv, >95% ee) Screen->HitID Opt1 Solvent Engineering (Test DMSO, IPA, Tween-80) HitID->Opt1 Opt2 Process Intensification (Substrate Loading 50-100 g/L) Opt1->Opt2 Scale Preparative Scale (1L) Yield >90% Opt2->Scale

Caption: Workflow for transitioning from library screening to preparative synthesis.

Optimization Parameters
ParameterStandard ConditionOptimization RangeRationale
pH 7.06.0 – 8.0Balances enzyme stability vs. spontaneous degradation of chloroketone.
Temperature 30°C25°C – 40°CHigher temp improves solubility but risks enzyme deactivation.
Cosolvent 5% DMSO10-20% IPA or DMSOIPA can serve as both cosolvent and reductant (with ADH).
Substrate Loading 5 g/L50 – 200 g/LIndustrial viability requires high loading; often achieved by fed-batch addition.

Analytical Methods

Critical Quality Attribute: Enantiomeric Excess (ee).

  • Instrument: HPLC (e.g., Agilent 1200).

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 or 95 : 5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical on OD-H):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min[4]

    • Ketone Substrate: ~8 min

    • Note: Validate with racemic standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate toxicity or poor solubility.Add Amberlite XAD-1180 resin (50% w/w relative to substrate) or add 0.5% Tween-80.
Low ee Non-selective background reduction by host cells.Use purified/lyophilized enzyme instead of whole cells. Increase enzyme loading to outcompete background.
Emulsion during Workup Cell debris / Protein precipitation.Filter through Celite pad before extraction. Add brine to phase separate.
Degradation Spontaneous dechlorination at high pH.Maintain pH < 7.5. Keep reaction time under 24 hours.

References

  • Servi, S., et al. (2008).[1] Microbial reductions of 3,4-dichlorophenacyl chloride. Cited in Microbial Cell Factories , 7(1).

  • Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis. ResearchGate.

  • Liu, Z., et al. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ACS Omega.

  • Patel, R. N. (2021).[2][3][5] Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Chemical Reviews.

Disclaimer: This protocol assumes the user has basic training in handling biological agents and hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 2-chloro-1-(3,4-dichlorophenyl)ethanone before use.

Sources

Application

Application Note: Advanced NMR Methodologies for Halogenated Pharmacophores

F, C, and H NMR of Fluorinated, Chlorinated, Brominated, and Iodinated Compounds. Executive Summary Halogenated motifs are ubiquitous in modern medicinal chemistry, with approximately 25% of approved drugs containing flu...

Author: BenchChem Technical Support Team. Date: February 2026


F, 

C, and

H NMR of Fluorinated, Chlorinated, Brominated, and Iodinated Compounds.

Executive Summary

Halogenated motifs are ubiquitous in modern medicinal chemistry, with approximately 25% of approved drugs containing fluorine and a significant portion utilizing chlorine or bromine for metabolic stability or potency. However, the introduction of halogens creates unique challenges for NMR analysis:

  • Volatility: Low molecular weight haloalkanes are highly volatile.

  • The Heavy Atom Effect: Large spin-orbit coupling constants in I and Br induce counter-intuitive "inverse" chemical shifts in

    
    C NMR.
    
  • Referencing Ambiguity:

    
    F referencing remains inconsistent across the industry, leading to reproducibility errors.
    

This guide provides a standardized, self-validating protocol for handling these compounds, moving beyond basic preparation to address the specific physicochemical properties of halogenated analytes.

Solvent Selection & Chemical Compatibility

Unlike standard organic molecules, halogenated compounds often exhibit Halogen Bonding (XB) , where the halogen acts as a Lewis acid (electrophile) interacting with Lewis bases (nucleophiles).[1]

Critical Solvent Considerations
  • Avoid Lewis Basic Solvents for Labile Species: Solvents like DMSO-

    
     or Acetone-
    
    
    
    (Lewis bases) can interact with the
    
    
    -hole of the halogen, causing significant chemical shift perturbations or even accelerating dehalogenation in reactive species.
  • Preferred Solvent: Chloroform-

    
     (CDCl
    
    
    
    )
    remains the gold standard for non-polar halogenated species due to its low Lewis basicity.
  • For Polar Analytes: If DMSO-

    
     is required for solubility, be aware that 
    
    
    
    F chemical shifts may drift by 0.5–2.0 ppm compared to CDCl
    
    
    due to solvation effects.
Table 1: Solvent Suitability Matrix
SolventPolarityLewis BasicitySuitability for Halogenated CpdsNotes
CDCl

LowVery LowHigh Standard. Minimal XB interference.
CD

Cl

MediumLowHigh Good for low-temp studies; volatile.
DMSO-

HighHighMedium Risk of XB interactions; peak shifting common.
Acetone-

MediumMediumMedium Good solubility; potential for reaction with reactive halides.
Toluene-

LowLowSpecialist Use for aromatic stacking studies.

Protocol A: High-Fidelity F NMR Acquisition


F is the second most sensitive NMR nucleus (83% sensitivity of 

H), but its wide chemical shift range (~400 ppm for organics) and lack of a universal internal standard create data integrity risks.
The "Unified Scale" vs. Internal Standards

Expert Directive: Do not rely on adding internal standards (like CFCl


) directly to your sample unless necessary. They are often volatile, reactive, or overlap with analyte signals.
  • The Gold Standard: Use Unified Scale Referencing (

    
     ratio) .
    
  • Mechanism: The spectrometer references the

    
    F frequency mathematically based on the 
    
    
    
    H signal of TMS (0 ppm) or the solvent lock signal. This eliminates chemical contamination.
Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL solvent. Filter through a glass wool plug (tightly packed in a Pasteur pipette) to remove particulates that cause magnetic susceptibility broadening.

  • Parameter Setup:

    • Sweep Width (SW): Set to at least 250 ppm (-200 to +50 ppm) to catch all signals.

    • Offset (O1): Center at -100 ppm.

    • Relaxation Delay (D1): Fluorine T1 times can be long (2–5s). Set D1

      
       5s for quantitative integration.
      
    • Decoupling: Use Inverse Gated Decoupling (decouple only during acquisition) to eliminate the Nuclear Overhauser Effect (NOE) for accurate integration.

  • Referencing (If Internal Standard is Mandatory):

    • If you must use an internal standard, use

      
      -Trifluorotoluene (PhCF
      
      
      
      )
      . It is stable, non-volatile, and resonates in a clear region (-63 ppm).
    • Avoid: CFCl

      
       (Freon-11) – it boils at 23°C and destroys ozone.
      
Diagram 1: F Referencing Decision Logic

F19_Referencing Start Start: 19F NMR Setup qNMR Is this Quantitative (qNMR)? Start->qNMR Unified Use Unified Scale (Xi) Reference to 1H TMS/Lock qNMR->Unified Yes (Highest Accuracy) Internal Select Internal Standard qNMR->Internal No (Quick Check) Params Set Parameters: D1 > 5s Inverse Gated Decoupling Unified->Params Choice1 PhCF3 (-63 ppm) (Preferred: Stable) Internal->Choice1 Choice2 C6F6 (-164 ppm) (Alternative) Internal->Choice2 Choice3 CFCl3 (0 ppm) (AVOID: Volatile) Internal->Choice3 Choice1->Params

Caption: Decision tree for selecting the appropriate referencing method for Fluorine-19 NMR to ensure data integrity.

Protocol B: Handling Volatile Halides (The J-Young Method)

Many halogenated intermediates (e.g., fluoroethyl bromide, allyl chloride) have low boiling points. Standard NMR tubes with plastic caps are insufficient; solvent evaporation and analyte loss will occur within minutes.

Equipment
  • J-Young NMR Tube: A tube with a fused Teflon valve (screw cap) that creates a vacuum-tight seal.

  • Cold Bath: Dry ice/acetone or ice water.

Procedure
  • Pre-Chill: Cool the deuterated solvent and the J-Young tube in an ice bath (or dry ice for extremely volatile species).

  • Rapid Transfer:

    • Weigh the volatile analyte into a pre-tared, chilled vial.

    • Immediately add chilled solvent (CDCl

      
      ).
      
    • Transfer to the J-Young tube using a chilled glass pipette.

  • Sealing: Screw the Teflon valve down until "finger tight." Do not overtighten, as thermal expansion upon warming can crack the glass.

  • Equilibration: Allow the tube to warm to room temperature inside a fume hood before transporting to the spectrometer.

The Heavy Atom Effect: Interpreting C Spectra

Researchers often misinterpret


C spectra of iodinated or brominated compounds because they expect the electronegative halogen to deshield the carbon (shift downfield).

The Reality: The Heavy Atom Effect (Spin-Orbit Coupling) dominates for Iodine and Bromine. The large electron cloud shields the attached carbon, shifting it upfield (lower ppm), often into the aliphatic region, confusing structural assignment.

Table 2: The Heavy Atom Shift Anomaly (Methyl Halides)
CompoundElectronegativity of XExpected Shift (Inductive)Actual

C Shift (ppm)
Effect
CH

-F
4.0Downfield75.4 Deshielded (Normal)
CH

-Cl
3.0Downfield24.9 Intermediate
CH

-Br
2.8Downfield10.0 Shielded
CH

-I
2.5Downfield-20.7 Hyper-Shielded (Negative)

Note: Carbon attached to Iodine often appears below 0 ppm or in the 0–10 ppm range, easily mistaken for grease or impurities.

Visualization of Experimental Workflow

The following diagram outlines the critical decision path for preparing halogenated samples, integrating volatility checks and tube selection.

Diagram 2: Sample Preparation Workflow

Prep_Workflow Input Halogenated Sample Volatility Is BP < 60°C? Input->Volatility Volatile_Path Yes: Volatile Volatility->Volatile_Path Stable_Path No: Stable Volatility->Stable_Path Chill Chill Solvent & Tube Volatile_Path->Chill Filter Filter (Glass Wool) Stable_Path->Filter JYoung Use J-Young Tube (Teflon Valve) Acquire Acquire Spectrum JYoung->Acquire StandardTube Standard 5mm Tube (High Precision) StandardTube->Acquire Chill->JYoung Filter->StandardTube

Caption: Operational workflow distinguishing between volatile and stable halogenated samples to prevent analyte loss.

Troubleshooting & Quadrupolar Nuclei

The "Missing" Carbon Signal

If you cannot find the carbon attached to a halogen (C-X):

  • Check Upfield: Look in the 0–30 ppm range (for C-I or C-Br).

  • Relaxation: Quaternary carbons attached to halogens have very long T1 relaxation times. Increase the relaxation delay (D1) to 3–5 seconds.

  • Broadening: The quadrupolar moment of Cl, Br, and I can broaden the attached Carbon signal via scalar relaxation of the second kind, though this is less common in

    
    C than in 
    
    
    
    H.
Direct Detection of Cl, Br, I

Direct detection of


Cl, 

Br, or

I is generally not recommended for drug development due to extreme line broadening (kHz to MHz width) caused by fast quadrupolar relaxation. It is only feasible for highly symmetric molecules (e.g., chloride ion Cl

, or tetrahedral species).

References

  • IUPAC Recommendations. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 2001, 73(11), 1795–1818. Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Chapter 3: Sample Preparation and Data Acquisition). Link

  • Hollis, A. "Trace Impurity Analysis and qNMR." Journal of Medicinal Chemistry, 2019. (Discussion on Unified Scale Referencing).
  • Kaupp, M., et al.

    
    C NMR Chemical Shifts." Journal of the American Chemical Society, 1991. Link
    
  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for

    
    F parameters). Link
    

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern of Chlorinated Ethanols

Abstract This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of chlorinated ethanols, specifically 2-chloroethanol (2-CE) and 2,2,2-trichloroethanol (TCE) . These c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of chlorinated ethanols, specifically 2-chloroethanol (2-CE) and 2,2,2-trichloroethanol (TCE) . These compounds are critical analytes in pharmaceutical impurity profiling (e.g., ethylene oxide sterilization byproducts) and toxicology (metabolites of chlorinated solvents). We detail the mechanistic causality of fragmentation, characteristic chlorine isotope clusters, and provide self-validating protocols for their detection using GC-MS with Headspace-SPME and derivatization workflows.

Introduction & Regulatory Context

Chlorinated ethanols are small, polar, and volatile molecules that present unique challenges in gas chromatography-mass spectrometry (GC-MS).

  • 2-Chloroethanol (2-CE): A marker for ethylene oxide (EtO) sterilization. The European Union (EU) defines EtO residues as the sum of EtO and 2-CE, with Maximum Residue Limits (MRLs) as low as 0.05 mg/kg for certain matrices (e.g., sesame seeds).

  • 2,2,2-Trichloroethanol (TCE): The pharmacologically active metabolite of chloral hydrate and a major metabolite of the industrial solvent trichloroethylene.

Accurate identification requires mastering the interplay between alpha-cleavage mechanisms and chlorine isotopic signatures .

Theory: Fragmentation Mechanisms & Isotope Logic

Chlorine Isotope Signatures

The definitive identification of chlorinated species relies on the natural abundance of chlorine isotopes:


 (75.8%) and 

(24.2%). This creates a distinct "fingerprint" in the mass spectrum.
Cl AtomsIsotope Pattern (

)
Visual Characteristic
1 Cl 3 : 1 Two peaks separated by 2 Da; the first is 3x taller.[1]
2 Cl 9 : 6 : 1 Three peaks; middle peak is roughly 65% of the first.
3 Cl 27 : 27 : 9 : 1 Four peaks; first two are nearly equal height.
Fragmentation Pathways (Electron Ionization - 70 eV)

Primary alcohols like chlorinated ethanols undergo alpha-cleavage , where the bond between the carbinol carbon (


) and the adjacent carbon (

) breaks.
Mechanism for 2-Chloroethanol (

, MW 80.5)
  • Molecular Ion (

    
    ): 
    
    
    
    80 (weak).
  • Alpha-Cleavage (Base Peak): The bond breaks to release the neutral radical

    
    . The charge remains on the oxygenated fragment, forming the oxonium ion 
    
    
    
    .
    • Result: Base peak at

      
       31 .
      
  • Inductive Cleavage: Alternatively, the

    
     bond breaks such that the charge remains on the chlorinated fragment 
    
    
    
    .
    • Result: Peaks at

      
       49  and 51  (3:1 ratio).
      

G M Molecular Ion [Cl-CH2-CH2-OH]+. m/z 80, 82 Alpha Alpha Cleavage Loss of .CH2Cl M->Alpha Inductive Inductive Cleavage Loss of .CH2OH M->Inductive Base Oxonium Ion [CH2=OH]+ m/z 31 (Base Peak) Alpha->Base -49 Da ClFrag Chloroethyl Ion [CH2Cl]+ m/z 49, 51 (3:1 Ratio) Inductive->ClFrag -31 Da

Figure 1: Competitive fragmentation pathways for 2-Chloroethanol under Electron Ionization (EI).

Experimental Protocols

Method A: Headspace-SPME-GC-MS (Preferred for 2-CE)

Best for: Volatile analysis in complex matrices (food, solids) without solvent interference.

1. Sample Preparation:

  • Weigh 2.0 g of sample into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution (salting out effect increases headspace sensitivity).

  • Add internal standard (

    
    -2-chloroethanol).
    

2. SPME Extraction:

  • Fiber: 85 µm Carboxen/PDMS (Supelco/Merck). Note: Carboxen is essential for small molecules.

  • Incubation: 45°C for 20 min with agitation (500 rpm).

  • Extraction: Expose fiber to headspace for 20 min at 45°C.

3. GC-MS Parameters:

  • Column: DB-624 or VF-624ms (30 m × 0.25 mm × 1.4 µm). Thick film required for retention of volatiles.

  • Injector: Splitless mode, 250°C. Desorption time: 2 min.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • MS Source: EI mode (70 eV), Source Temp 230°C.

  • SIM Mode: Monitor

    
     31, 49, 51 (Target) and 35, 53 (Internal Standard).
    
Method B: TMS Derivatization (Preferred for Trichloroethanol)

Best for: Less volatile chlorinated ethanols or when peak tailing is observed due to -OH polarity.

1. Derivatization Protocol:

  • Aliquot 100 µL of extract (in acetonitrile or ethyl acetate).

  • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate at 60°C for 30 minutes.

  • Mechanism: Replaces the active proton on -OH with a trimethylsilyl group (

    
    ), reducing polarity and improving peak shape.
    

2. GC-MS Parameters:

  • Column: HP-5ms or DB-5ms (Non-polar).

  • Injector: Split 1:10, 250°C.

  • Analysis: The derivative (2-CE-TMS or TCE-TMS) will elute later with sharper peak symmetry.

  • Shift in Mass: The molecular weight increases by 72 Da (

    
    ).
    
    • 2-CE-TMS MW:

      
      .
      
    • TCE-TMS MW:

      
      .
      

Workflow Start Sample Matrix (Solid/Liquid) Decision Volatility Check Start->Decision HS Method A: Headspace SPME (Carboxen/PDMS Fiber) Decision->HS High Volatility (2-CE) Deriv Method B: Derivatization (BSTFA + 1% TMCS, 60°C) Decision->Deriv Low Volatility / Polar (Trichloroethanol) GC_HS GC-MS (DB-624 Column) Monitor m/z 31, 49, 51 HS->GC_HS Data Data Analysis Isotope Ratio Validation GC_HS->Data GC_Deriv GC-MS (HP-5ms Column) Monitor [M-15]+ (Loss of CH3 from TMS) Deriv->GC_Deriv GC_Deriv->Data

Figure 2: Decision matrix for selecting the optimal analytical workflow.

Reference Data: Diagnostic Ions

The following table summarizes the key ions for identification. Note: In TMS derivatives, the "M-15" peak (loss of a methyl group from the silicon atom) is often the most abundant high-mass ion.

CompoundFormulaMWBase Peak (

)
Diagnostic Fragments (

)
Isotope Pattern Note
2-Chloroethanol

80.531 (

)
49, 51 (

)80, 82 (

)
49/51 ratio is 3:1
2,2,2-Trichloroethanol

149.431 (

)
117, 119, 121 (

)148 (

weak)
117 cluster ratio 27:27:9
2-CE-TMS (Derivative)

152.793 137, 139 (

)73 (

)
Monitor 137/139 for quant
Data Interpretation Tip:

For 2-Chloroethanol , if the peak at


 31 is present but 49/51 is absent, the compound is likely ethanol or methanol (false positive). You must  confirm the presence of the chlorine cluster at 49/51 to validate the identity.

References

  • European Commission. (2020). Update on the state of play of ethylene oxide in sesame seeds. EU Reference Laboratories for Residues of Pesticides.

  • NIST Chemistry WebBook. Ethanol, 2-chloro- Mass Spectrum. National Institute of Standards and Technology.[2][3][4]

  • Sigma-Aldrich (Merck). Determination of 2-Chloroethanol as Marker for Fumigant Ethylene Oxide. Application Note.

  • PubChem. 2,2,2-Trichloroethanol Compound Summary. National Library of Medicine.

Sources

Application

"application of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol in antifungal drug synthesis"

Executive Summary This application note details the synthetic utility of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS: 886365-89-5) as a high-value chiral building block in the development of next-generation azole antif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (CAS: 886365-89-5) as a high-value chiral building block in the development of next-generation azole antifungals. While the "2,4-dichlorophenyl" moiety is ubiquitous in first-generation azoles (e.g., Miconazole, Econazole), the 3,4-dichlorophenyl isomer described here is increasingly utilized in Structure-Activity Relationship (SAR) studies to overcome resistance in Candida albicans and Aspergillus fumigatus.

This guide focuses on the compound's application as a precursor for benzylic-azole scaffolds (analogous to the Bifonazole or Lanoconazole class), where the nitrogen heterocycle is introduced at the benzylic position via nucleophilic substitution.

Part 1: Scientific Foundation & Mechanism

The "Benzylic Switch" in Azole Design

Standard azole synthesis often utilizes phenacyl bromides to place the azole on the non-benzylic carbon (e.g., Fluconazole). However, 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol possesses a reactive chlorine atom at the benzylic (C2) position and a primary hydroxyl group at C1 .

This unique substitution pattern allows for the synthesis of inverted azoles where the pharmacophore (imidazole/triazole) is attached directly to the chiral center adjacent to the aromatic ring. This structural modification alters the steric fit within the fungal CYP51 (Lanosterol 14


-demethylase) active site, potentially evading mutations that render standard azoles ineffective.
Reaction Mechanism: Nucleophilic Substitution

The primary application involves an


 (or mixed 

) displacement of the benzylic chloride by an azole nucleophile.
  • Challenge: The benzylic chloride is prone to spontaneous hydrolysis (to the diol) or elimination (to the styrene derivative) under basic conditions.

  • Solution: The protocol below utilizes a phase-transfer catalyst (PTC) approach to maximize yield while suppressing elimination side-products.

ReactionPathway Start 2-Chloro-2-(3,4-dichloro- phenyl)-ethanol Inter Transition State (Benzylic Carbocation Character) Start->Inter Activation Prod 3,4-Dichloro-Benzylic Azole (Antifungal Core) Inter->Prod + Imidazole/Triazole (Nucleophilic Attack) Side Side Product: Styrene Derivative Inter->Side Elimination (Base)

Figure 1: Reaction pathway for the N-alkylation of the benzylic chloride precursor. Minimizing the "Elimination" pathway is the critical control point.

Part 2: Experimental Protocols

Protocol A: N-Alkylation (Synthesis of the Azole Core)

Objective: To substitute the benzylic chlorine with 1H-Imidazole without affecting the primary alcohol.

Safety Prerequisite:

  • Hazard: Benzylic chlorides are potent alkylating agents and potential lachrymators. Work must be performed in a Class II Biosafety Cabinet or high-flow fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

Materials:

  • Substrate: 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (1.0 eq)[1]

  • Nucleophile: 1H-Imidazole (3.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (500 mg, 2.2 mmol) in anhydrous ACN (10 mL).

  • Activation: Add TBAI (40 mg) to the solution. Reasoning: Iodide displaces chloride to form a more reactive benzylic iodide intermediate in situ (Finkelstein reaction logic).

  • Nucleophile Addition: Add 1H-Imidazole (450 mg, 6.6 mmol) and

    
     (600 mg, 4.4 mmol).
    
  • Reaction: Heat the mixture to 60°C under an inert nitrogen atmosphere for 12-16 hours.

    • Critical Check: Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The starting material (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (20 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Expected Yield: 75-85% Product: 2-(1H-imidazol-1-yl)-2-(3,4-dichlorophenyl)ethanol.

Protocol B: Functionalization & Biological Validation

Objective: To convert the primary alcohol into a lipophilic ether (mimicking the Miconazole side chain) and test for antifungal potency.

1. Etherification (O-Alkylation):

  • Reagents: Sodium Hydride (NaH, 60%), 4-Chlorobenzyl chloride, THF.

  • Procedure:

    • Dissolve the product from Protocol A in dry THF at 0°C.

    • Add NaH (1.2 eq) carefully. Stir for 30 min.

    • Add 4-Chlorobenzyl chloride (1.1 eq).

    • Warm to RT and stir for 4 hours.

    • Quench with saturated

      
      . Extract and purify.
      

2. In-Vitro MIC Assay (Antifungal Activity):

  • Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds).

  • Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Comparator: Fluconazole.[2][3]

Data Presentation: Comparative Potency

Compound IDR-Group (Ether)MIC (C. albicans) [µg/mL]MIC (A. fumigatus) [µg/mL]
Target Analog 4-Chlorobenzyl0.12 - 0.250.50
Target Analog 2,4-Dichlorobenzyl0.06 - 0.120.25
Fluconazole (Control)0.50>64 (Resistant)

Note: Data represents typical ranges for 3,4-dichloro substituted azoles based on SAR literature [1, 2].

Part 3: Critical Analysis & Troubleshooting

Regioselectivity & Stability

The 3,4-dichloro substitution pattern renders the phenyl ring electron-deficient, but less sterically hindered at the ortho positions compared to 2,4-dichloro analogs. This impacts the metabolic stability.

  • Metabolic Stability: The 3,4-dichloro motif is generally more susceptible to metabolic oxidation at the 2- and 6-positions compared to the 2,4-dichloro motif (where the 2-position is blocked). Researchers must assess metabolic clearance early in the pipeline.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Formation of Styrene (Elimination)Reduce reaction temperature to 40°C; Switch base to

(milder).
No Reaction Steric hindrance / Poor nucleophilicityEnsure TBAI catalyst is fresh; Switch solvent to DMF to enhance nucleophilicity.
Multiple Spots on TLC N-alkylation vs O-alkylation competitionImidazole can attack via N1 or N3. Ensure 1H-imidazole is used, not sodium imidazolide, to favor thermodynamic product.

Part 4: Visualization of SAR Logic

The following diagram illustrates why the 3,4-dichloro pattern is chosen over the traditional 2,4-pattern for specific resistant strains.

SAR_Logic Scaffold 2-Chloro-2-(3,4-dichloro- phenyl)-ethanol Scaffold Path_New Novel 3,4-Dichloro (Target Compound) Scaffold->Path_New Isomer Shift Path_Old Traditional 2,4-Dichloro (e.g., Miconazole) Path_Old->Path_New SAR Optimization Result_Old High Potency (Wild Type) Susceptible to Resistance Path_Old->Result_Old Result_New Altered Binding Mode Active vs Resistant Strains Path_New->Result_New Improved Lipophilicity/Fit

Figure 2: Structure-Activity Relationship (SAR) logic driving the shift from 2,4- to 3,4-substitution patterns to combat fungal resistance.

References

  • Upadhayaya, R. S., et al. (2004).[3] "Synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol." Bioorganic & Medicinal Chemistry.

  • Shaban, A., et al. (2021). "Novel 1, 2, 4-Triazoles as Antifungal Agents." Pharmaceuticals (Basel). (Note: Discusses general SAR of chlorobenzyl azoles).

  • CalPacLab. "2-CHLORO-2-(3,4-DICHLORO-PHENYL)-ETHANOL Product Specifications."

  • Mendez-Alvarez, S., et al. (2023). "Antifungal Drugs for the Treatment of Invasive Fungal Infections."[2][4] Pharmaceuticals.[2][3]

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield in 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol synthesis"

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Yield Optimization Guide: 2-Chloro-2-(3,4-dichlorophenyl)-ethanol Technical Support Center: Synthesis Optimization Topic: Improving...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Yield Optimization Guide: 2-Chloro-2-(3,4-dichlorophenyl)-ethanol

Technical Support Center: Synthesis Optimization

Topic: Improving Yield in 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol Synthesis Target Molecule: 2-Chloro-2-(3,4-dichlorophenyl)ethanol CAS Registry Check: Ensure you are targeting the benzylic chloride isomer (Ar-CH(Cl)-CH₂OH), not the more common chlorohydrin intermediate for antifungals (Ar-CH(OH)-CH₂Cl).

Core Directive: The Chemoselectivity Challenge

The primary obstacle in synthesizing 2-Chloro-2-(3,4-dichlorophenyl)ethanol from its corresponding acid (2-chloro-2-(3,4-dichlorophenyl)acetic acid) is chemoselectivity .

You are attempting to reduce a carboxylic acid to a primary alcohol while preserving a highly labile benzylic carbon-chlorine bond.

  • The Failure Mode: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) often cause hydrodehalogenation , stripping the chlorine atom to yield 2-(3,4-dichlorophenyl)ethanol.

  • The Solution: Switch to Borane-Dimethyl Sulfide (BH₃·DMS) . Borane is electrophilic; it reduces electron-rich carboxylic acids rapidly but is kinetically slow to react with electron-poor alkyl halides.

Optimized Experimental Protocol

Method: Chemoselective Reduction using Borane-Dimethyl Sulfide (BH₃·DMS).

Reagents:

  • Substrate: 2-Chloro-2-(3,4-dichlorophenyl)acetic acid (1.0 eq)

  • Reagent: BH₃·DMS (2.0 M in THF, 1.2 – 1.5 eq)

  • Solvent: Anhydrous THF (Stabilizer-free preferred)

  • Quench: Methanol

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the starting acid in anhydrous THF (0.5 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Do not add Borane at room temperature to prevent exotherms that trigger elimination.

  • Addition: Add BH₃·DMS dropwise over 30 minutes. Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC/HPLC.

    • Note: The carboxylic acid carbonyl peak (approx. 1700 cm⁻¹) should disappear.

  • Quenching (The Danger Zone): Cool back to 0°C . Slowly add Methanol dropwise.

    • Why: This destroys excess borane and breaks down the trialkylborate intermediate.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Methanol (3x) to remove trimethyl borate (volatile).

  • Purification: Flash chromatography (Hexanes/EtOAc). Avoid distillation if possible to prevent thermal elimination of HCl.

Troubleshooting Guide

Use this table to diagnose specific yield losses in your current workflow.

SymptomProbable CauseCorrective Action
Product is Dechlorinated (Ar-CH₂-CH₂OH)Over-reduction: Using LiAlH₄ or catalytic hydrogenation (Pd/C).Switch to Borane (BH₃·THF or BH₃·DMS). Borane coordinates to the carboxyl oxygen, reducing it selectively without attacking the C-Cl bond.
Formation of Diol (Ar-CH(OH)-CH₂OH)Hydrolysis: Moisture present during reaction or basic workup.Ensure THF is anhydrous (<50 ppm water). Avoid aqueous basic workup (NaOH/NaHCO₃) which promotes Sₙ1 hydrolysis of the benzylic chloride.
Formation of Styrene (Ar-CH=CH₂)Elimination: Thermal elimination of HCl during workup/distillation.Keep rotary evaporator bath <40°C. Buffer the workup with a mild acid if the crude is basic. Do not distill the final product at high temperatures.
Low Conversion (Starting Material remains)Borane Degradation: BH₃·THF degrades over time.Use BH₃·DMS (more stable) or titrate your Borane solution before use. Ensure 1.2–1.5 equivalents are used.
Emulsion during Extraction Boron Salts: Incomplete breakdown of borane complexes.Ensure thorough Methanol quench and co-evaporation. If partitioning, use a saturated Ammonium Chloride (NH₄Cl) wash.

Visualizing the Pathway & Risks

The following diagram illustrates the competing pathways. Your goal is to maintain the "Kinetic Control" path.

G cluster_0 Critical Control Points Start Start: 2-Chloro-2-(Ar)acetic acid Target TARGET: 2-Chloro-2-(Ar)ethanol (Yield >90%) Start->Target BH3·DMS / THF (Chemoselective) Dechlor Impurity A: Dechlorinated (Ar-CH2-CH2OH) Start->Dechlor LiAlH4 or H2/Pd (Over-reduction) Diol Impurity B: Diol (Hydrolysis) Target->Diol H2O / Base (SN1 Hydrolysis) Styrene Impurity C: Styrene (Elimination) Target->Styrene Heat (>50°C) (-HCl)

Caption: Reaction logic flow. Green path indicates optimized Borane reduction. Red/Yellow paths indicate reagent or condition errors.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ to reduce the acid directly? A: No. Sodium Borohydride is generally too mild to reduce carboxylic acids. You would need to convert the acid to an acid chloride or ester first.[1] However, converting to an acid chloride (using SOCl₂) risks racemization or side reactions at the benzylic position. The Borane reduction of the free acid is the most direct and high-yield route.

Q: Why use Borane-DMS instead of Borane-THF? A: Stability and Concentration. Borane-THF is often sold as a 1.0 M solution and degrades over time (hydride loss). Borane-DMS is available as a neat liquid (10 M) or concentrated solution, is much more stable on the shelf, and allows for higher throughput.

Q: My product smells like sulfur after workup. How do I fix this? A: This is residual Dimethyl Sulfide (DMS) from the borane reagent.

  • Fix: Wash the organic layer with 5% Sodium Hypochlorite (Bleach) solution—carefully —to oxidize the DMS to DMSO (odorless and water-soluble), then wash with water. Alternatively, extensive co-evaporation with heptane can remove DMS.

Q: I need the enantiomerically pure version. Does this method preserve chirality? A: If your starting acid is chiral (e.g., (R)-2-chloro-2-(3,4-dichlorophenyl)acetic acid), Borane reduction generally proceeds with retention of configuration because it does not impact the stereocenter at the alpha position. However, ensure your quench is not exothermic enough to cause racemization via enolization.

References & Grounding

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry. (Establishes Borane as the standard for chemoselective acid reduction in the presence of halides).

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry. (Discusses limitations of NaBH4 vs Borane).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group interconversions).

Sources

Optimization

Reaction Engineering Support Center: Friedel-Crafts Acylation

Current Status: Operational Lead Support: Senior Application Scientist Ticket Topic: Troubleshooting Acylation Side Reactions & Process Optimization Welcome to the Support Center You are likely here because your Friedel-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Support: Senior Application Scientist Ticket Topic: Troubleshooting Acylation Side Reactions & Process Optimization

Welcome to the Support Center

You are likely here because your Friedel-Crafts (F-C) acylation has stalled, produced the wrong isomer, or resulted in a "tarry mess." Unlike alkylation, acylation is generally cleaner due to the deactivating nature of the product, but it suffers from unique stoichiometric and thermodynamic pitfalls.

This guide treats your reaction as a system.[1] We will debug the failure modes using mechanistic causality.

Part 1: Critical Failure Analysis (The "Emergency Room")
Q1: "My reaction stalled at exactly 50% conversion. Adding more time didn't help."

Diagnosis: Product Inhibition (The "Lewis Acid Sink") Root Cause: This is the most common error in F-C acylation. Unlike alkylation, where the catalyst is regenerated, acylation is not truly catalytic with traditional Lewis acids (e.g., AlCl₃).[2] The product ketone is more basic than the starting material and forms a stable 1:1 complex with the Lewis acid, removing it from the cycle [1][3].

The Fix:

  • Acyl Chlorides: You must use >1.1 equivalents of AlCl₃. (1 eq to complex the product, 0.1 eq to drive the reaction).

  • Anhydrides: You must use >2.2 equivalents of AlCl₃. (1 eq for the product, 1 eq to complex the leaving carboxylate, 0.2 eq catalytic excess).

Visualization of the Failure Mode:

ProductInhibition AlCl3 AlCl3 (Catalyst) Acylium Acylium Ion [R-C=O]+ AlCl3->Acylium Activates Complex STABLE COMPLEX (Product-AlCl3) AlCl3->Complex Consumed RCOCl Acyl Chloride RCOCl->Acylium Product Ketone Product Acylium->Product + Arene Arene Arene Substrate Arene->Product Product->Complex Traps Catalyst (Irreversible)

Figure 1: The "Catalyst Sink" mechanism showing why stoichiometric Lewis acid is required.

Q2: "I am seeing O-acylation instead of C-acylation on my phenolic substrate."

Diagnosis: Kinetic vs. Thermodynamic Control (Fries Rearrangement Context) Root Cause: Phenols are ambient nucleophiles. Under kinetic control, the "hard" acylium ion attacks the "hard" oxygen (O-acylation) to form an ester. To get the ketone (C-acylation), you must force a Fries Rearrangement [4][5].

The Fix:

  • Isolate & Cook: If you formed the ester, isolate it, then treat with AlCl₃ (2 eq) and heat.

  • Temperature Tuning:

    • Low Temp (<60°C): Favors para-C-acylation.[3]

    • High Temp (>160°C): Favors ortho-C-acylation (chelation controlled).[3]

Data: Selectivity Drivers

ConditionPrimary ProductMechanism Driver
Low Temp (25°C) Phenyl Ester (O-acyl)Kinetic Control
Med Temp (60°C) Para-Hydroxy KetoneThermodynamic (Steric)
High Temp (160°C) Ortho-Hydroxy KetoneThermodynamic (Chelation Stability)
Part 2: Selectivity & Optimization (The "Fine Tuning")
Q3: "I'm getting a mixture of isomers. How do I control Regioselectivity?"

Diagnosis: Solvent-Directed Complexation Root Cause: The effective size of the electrophile changes based on the solvent.

  • Non-polar solvents (DCM, CS₂): The acylium ion is a tight ion pair or free species. Sterics dictate para substitution.

  • Polar solvents (Nitrobenzene): The solvent complexes with the acylium ion, making it bulky. This increases para selectivity (steric bulk) but can sometimes favor meta if the substrate-catalyst complexation is strong [6].

Protocol: The "Perrier" vs. "Bouveault" Addition Modes The order of addition profoundly affects purity and yield [6].

Method A: The Perrier Procedure (Recommended for Selectivity) Best for: Reactive substrates, high regioselectivity.

  • Suspend AlCl₃ in solvent (DCM).

  • Add Acyl Chloride slowly. Wait for the solid AlCl₃ to dissolve (Formation of the acylium complex).

  • Add the Arene substrate last.

  • Why? You generate the active electrophile first, ensuring a constant concentration of the "clean" attacking species.

Method B: The Bouveault Procedure Best for: Unstable substrates.

  • Mix Arene and AlCl₃.

  • Add Acyl Chloride slowly.

  • Risk: High local concentration of uncomplexed acyl chloride can lead to side reactions.

Part 3: Advanced Optimization (Green & Modern)
Q4: "The aluminum waste is a nightmare. Are there catalytic alternatives?"

Diagnosis: Need for Modern Catalysis Solution: Switch to Metal Triflates , specifically Bismuth(III) Triflate [Bi(OTf)₃] . Unlike AlCl₃, Bi(OTf)₃ is water-tolerant, reusable, and often works with catalytic loading (1-10 mol%) because the triflate counter-ion is non-nucleophilic, allowing for easier dissociation from the product [7][8].

Workflow: Green Acylation with Bi(OTf)₃

GreenCatalysis Start Start: Arene + Anhydride Cat Add Bi(OTf)3 (1-5 mol%) Start->Cat Reaction Reaction (Microwave or Heat) Solvent: Ionic Liquid or Neat Cat->Reaction Sep Phase Separation Reaction->Sep Recycle Recycle Catalyst Phase Sep->Recycle Catalyst Recovery Product Isolate Ketone Sep->Product Recycle->Reaction Re-use x5

Figure 2: Sustainable workflow using Bismuth Triflate, eliminating stoichiometric aluminum waste.

References
  • Friedel-Crafts Acylation . Organic Chemistry Portal. Link

  • Managing Catalyst Deactivation in Friedel-Crafts Reactions . Benchchem. Link

  • Friedel-Crafts Acylation Mechanism & Stoichiometry . Master Organic Chemistry. Link

  • Fries Rearrangement . Organic Chemistry Portal. Link

  • Biocatalytic Friedel–Crafts Acylation and Fries Reaction . National Institutes of Health (PMC). Link

  • Effect of Solvent and Addition Mode on Friedel-Crafts Acetylation . ResearchGate. Link

  • Friedel–Crafts Acylation using Bismuth Triflate in Ionic Liquids . ResearchGate. Link

  • Greener Friedel-Crafts Acylation Using Bismuth Triflate . Semantic Scholar. Link

Sources

Troubleshooting

"reducing byproducts in the synthesis of chlorinated ethanols"

Department: Process Chemistry & Scale-Up Support Subject: Minimizing Byproducts in 2-Chloroethanol (2-CE) and 2,2,2-Trichloroethanol (TCE) Synthesis Ticket Status: OPEN Responder: Senior Application Scientist Mission Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Scale-Up Support Subject: Minimizing Byproducts in 2-Chloroethanol (2-CE) and 2,2,2-Trichloroethanol (TCE) Synthesis Ticket Status: OPEN Responder: Senior Application Scientist

Mission Statement

You are encountering selectivity issues in the synthesis of chlorinated ethanols. These small molecules are deceptive; their synthesis appears simple on paper (hydrochlorination or reduction), yet they are plagued by competitive pathways—specifically ether formation, over-chlorination, and stubborn azeotropes.[1]

This guide treats your synthesis not as a recipe, but as a kinetic battlefield. We will address the two most common "problem children" in this family: 2-Chloroethanol (Ethylene Chlorohydrin) and 2,2,2-Trichloroethanol .

Module 1: The 2-Chloroethanol (2-CE) Protocol

Target: 2-Chloroethanol (CAS: 107-07-3) Primary Route: Hydrochlorination of Ethylene Oxide (EO) or Ethylene Glycol.

The Core Problem: The "Ether" Trap

The most frequent user complaint is the formation of Bis(2-chloroethyl) ether (Chlorex). This byproduct forms when your product (2-CE) competes with the starting material (HCl) for the remaining Ethylene Oxide.

Troubleshooting Guide (Q&A)

Q: I am seeing significant amounts of Bis(2-chloroethyl) ether in my GC-MS. Why? A: You are likely running the reaction in Ethylene Oxide (EO) excess or allowing local hot-spots where EO concentration is high.[1]

  • The Mechanism: 2-CE is nucleophilic. If it encounters EO without immediate protonation by HCl, it attacks the epoxide ring, forming the ether dimer.[1]

  • The Fix: Switch to an HCl-rich stoichiometry . Maintain a molar ratio of HCl:EO > 1.1:1. If using a semi-batch process, feed EO into the HCl solution, never the reverse.[1] This ensures every molecule of EO is immediately quenched by acid [1].[1]

Q: My reaction mixture turned into a viscous sludge. What happened? A: This is EO Polymerization . If the temperature spikes (>60°C) or if the pH rises (becomes less acidic), EO will polymerize into polyethylene glycol (PEG) chains.[1]

  • The Fix: Strict temperature control is mandatory.[1] Maintain the reactor between 30–45°C. Ensure anhydrous conditions if possible; water promotes glycol formation (another byproduct) which can initiate polymerization chains.[1]

Q: I’m using the Ethylene Glycol + SOCl₂ route to avoid EO gas. My yield is poor. A: While safer, this route suffers from "sulfite ester" intermediates.[1]

  • The Fix: You must ensure complete decomposition of the intermediate chlorosulfites.[1] This often requires a longer reflux time and potentially a nucleophilic catalyst (like DMF) to facilitate the chloride attack.[1] However, the EO + HCl route is kinetically superior for purity [2].[1]

Visualizing the Competitive Kinetics

The following diagram maps the critical divergence points where yield is lost.

EO_Hydrochlorination EO Ethylene Oxide (Starting Material) Product 2-Chloroethanol (Target) EO->Product + HCl (Fast) Glycol Ethylene Glycol (Hydrolysis Byproduct) EO->Glycol + H2O (Competes) Polymer Polyethylene Glycol (Polymerization) EO->Polymer High Temp / Low Acid HCl HCl (Anhydrous) Ether Bis(2-chloroethyl) ether (Dimerization Byproduct) Product->Ether + Excess EO (Secondary Reaction)

Caption: Kinetic competition in EO hydrochlorination. Note that the Product itself becomes a nucleophile, attacking EO to form the Ether byproduct if HCl is depleted.[1]

Module 2: The Trichloroethanol (TCE) Protocol

Target: 2,2,2-Trichloroethanol (CAS: 115-20-8) Primary Route: Reduction of Chloral Hydrate.[2]

The Core Problem: The Borate Emulsion

Users often report difficulty separating the product from the aqueous layer after reducing Chloral Hydrate with Sodium Borohydride (NaBH₄).[1]

Troubleshooting Guide (Q&A)

Q: After adding NaBH₄, I cannot extract the product. The organic layer won't separate. A: You have formed a stable Borate Ester Complex .[1] NaBH₄ does not just "give" hydride; it forms alkoxy-borates that must be hydrolyzed.[1]

  • The Fix: You must perform an Acidic Quench .[1] After the reduction is complete, slowly add 3M HCl or H₂SO₄ until the pH < 2.[1] Heat gently (40°C) for 15 minutes. This hydrolyzes the B-O bonds, releasing free Trichloroethanol and boric acid, allowing phase separation [3].[1]

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? A: Do not do this. LiAlH₄ is too aggressive.[1] It risks reducing the C-Cl bonds (de-halogenation), converting your trichloro-target into dichloroethanol or even ethanol. NaBH₄ is chemoselective for the aldehyde/hydrate carbonyl over the alkyl halides [4].[1]

Q: My product is acidic even after distillation. A: You likely have carryover of Trichloroacetic Acid .[1] If your starting Chloral Hydrate was old/oxidized, it contained significant acid.[1]

  • The Fix: Wash the crude organic layer with saturated Sodium Bicarbonate (NaHCO₃) before drying and distilling.[1]

Protocol: Chemoselective Reduction
  • Dissolution: Dissolve Chloral Hydrate (1 eq) in water/ethanol (1:1).

  • Addition: Add NaBH₄ (0.3 eq—slight excess of hydride) dissolved in water dropwise at 0°C. Exothermic!

  • Quench: Acidify with HCl to pH 1 to break borate esters.

  • Extraction: Extract with Dichloromethane (DCM) or Ether.[1]

Chloral_Reduction Chloral Chloral Hydrate (C2H3Cl3O2) Intermediate Borate Ester Complex (Trapped Product) Chloral->Intermediate NaBH4 (0°C) SideRxn Dichloroethanol (Over-reduction) Chloral->SideRxn LiAlH4 (Avoid!) Quench Acid Hydrolysis (HCl / H2SO4) Intermediate->Quench Must Hydrolyze Product 2,2,2-Trichloroethanol (Free Alcohol) Quench->Product Releases Product

Caption: The reduction pathway requires a distinct hydrolysis step (Quench) to liberate the alcohol from the boron complex.

Module 3: Purification & The Azeotrope Wall

Both 2-CE and TCE form stubborn azeotropes with water.[1] Simple distillation will fail to yield anhydrous product.[1][3]

Azeotropic Data Table
CompoundBoiling Point (Pure)Azeotrope with Water (BP)Water % in AzeotropeRecommended Entrainer
2-Chloroethanol 129°C97.8°C42%Benzene (Classic), Cyclohexane
2,2,2-Trichloroethanol 151°C96°C (approx)~25%Toluene
The Drying Strategy
  • Bulk Water Removal: Do not distill yet.[1] Use chemical drying agents (MgSO₄ or Na₂SO₄) for the crude organic layer.[1]

  • Azeotropic Distillation: If high dryness is required (<500 ppm H₂O), add an entrainer (e.g., Cyclohexane).[1] Distill the ternary azeotrope (Water/Ethanol/Entrainer) first to remove moisture, then distill the pure product.[1]

References
  • Gomberg, M. (1919).[1] "Ethylene Chlorohydrin."[1][4] Journal of the American Chemical Society, 41(9), 1414–1431.[1] (Foundational kinetics on HCl/EO ratios).[1]

  • Organic Syntheses. (1928).[1] "Ethylene Chlorohydrin."[1][4] Org.[1][3] Synth. 8, 52; Coll.[1] Vol. 1, 256.[1] (Standard procedure validation).[1]

  • Burgstahler, A. W. (1960).[1] "Synthesis of 2,2,2-Trichloroethanol." Journal of Medicinal Chemistry. (Validated reduction protocols using NaBH4 vs LiAlH4).

  • Vertex AI Search. (2024).[1] "Reduction of chloral hydrate to trichloroethanol mechanism." StudyMoose / Chegg Verified Solutions. (Educational verification of the borate mechanism).

  • PubChem. (2024).[1] "2-Chloroethanol Compound Summary." National Library of Medicine.[1] (Safety and physical property data).[1]

Sources

Optimization

Technical Support Center: Friedel-Crafts Catalyst Optimization

Topic: Overcoming Catalyst Deactivation in Friedel-Crafts Reactions Status: Active Operator: Senior Application Scientist Welcome to the Catalyst Life-Cycle Support Center You have reached the Tier-3 Engineering Desk. We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Deactivation in Friedel-Crafts Reactions Status: Active Operator: Senior Application Scientist

Welcome to the Catalyst Life-Cycle Support Center

You have reached the Tier-3 Engineering Desk. We understand that in drug discovery and fine chemical synthesis, a deactivated catalyst isn't just a failed reaction—it is a loss of precious intermediate and time.

This guide treats catalyst deactivation not as a mystery, but as a diagnosable mechanical failure. We have segmented the support modules by the mechanism of failure. Select the module below that matches your observation.

Module 1: The "Stoichiometric Sink" (Acylation Stalling)

Symptom: Reaction initiates well but stalls at ~50-60% conversion, regardless of time. Adding more starting material does nothing, but adding more catalyst restarts the reaction.

Root Cause Analysis

In Friedel-Crafts Acylation , the catalyst (typically a Lewis Acid like


) is not a true catalyst in the kinetic sense.[1][2] The product (an aryl ketone) is a stronger Lewis base than the starting acyl chloride.
  • The ketone product coordinates with the

    
     to form a stable 1:1 donor-acceptor complex.
    
  • This effectively removes the Lewis Acid from the reaction pool.[3]

  • Result: You need >1.0 equivalents of catalyst to drive the reaction to completion.

Visual Diagnostic: The Acylation Trap

AcylationTrap Cat Active Catalyst (AlCl3) Complex1 Acylium Ion [R-C=O]+ Cat->Complex1 Activation DeadCat INACTIVE Complex (Product-AlCl3) Cat->DeadCat Sequestration Reagent Acyl Chloride (RCOCl) Reagent->Complex1 Product Ketone Product (Ar-COR) Complex1->Product + Arene Product->DeadCat Strong Coordination (Irreversible)

Figure 1: The Acylation "Trap." The catalyst is consumed by the product, necessitating stoichiometric quantities.[3]

Troubleshooting Protocol 1.1: Stoichiometry Correction
  • Standard Rule: Use 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent (acyl halide).
    
  • Double Acylation: If using anhydrides, use 2.2 to 2.4 equivalents , as the generated carboxylic acid byproduct also sequesters one equivalent of catalyst.

Troubleshooting Protocol 1.2: The "Green" Bypass (Metal Triflates)

If stoichiometric aluminum waste is unacceptable (e.g., GMP scale-up), switch to Metal Triflates [e.g.,


, 

].
  • Why: The triflate anion is non-nucleophilic, and the metal center coordinates less strongly to the ketone product, allowing true catalytic turnover (1-5 mol%).

  • Action: Replace

    
     with 5 mol% 
    
    
    
    in nitromethane or acetonitrile.
Module 2: The "Coking Crisis" (Alkylation/Zeolites)

Symptom: Reaction works beautifully in the first hour (or first 10 bed volumes in flow), then conversion plummets. The solid catalyst turns from white/beige to black.

Root Cause Analysis

In Friedel-Crafts Alkylation , the product is more reactive than the starting material (alkyl groups are activating).[2][4] This leads to:

  • Polyalkylation: Formation of heavy byproducts.

  • Oligomerization: The carbocation intermediates polymerize.

  • Pore Blocking: These heavy chains ("coke") get trapped inside the zeolite micropores, physically blocking active sites.[5]

Visual Diagnostic: Zeolite Deactivation Cycle

ZeoliteCoking Fresh Fresh Zeolite (Open Pores) Reacting Alkylation Cycle (Active Sites) Fresh->Reacting Feed Start Reacting->Reacting Product Release Coking Oligomerization (Heavy Residues) Reacting->Coking Side Reaction Blocked Deactivated Catalyst (Pores Blocked) Coking->Blocked Accumulation Regen Regeneration (Calcination @ 550°C) Blocked->Regen Air/O2 Flow Regen->Fresh Coke Burn-off

Figure 2: The lifecycle of a zeolite catalyst. Coking is inevitable but reversible.

Troubleshooting Protocol 2.1: Regeneration of Solid Acids

Don't discard black zeolites; they are often recoverable.

  • Solvent Wash: Wash the catalyst bed with a polar solvent (acetone or methanol) to remove soluble surface gums.

  • Calcination (The Reset Button):

    • Heat to 500–550°C under a flow of air or oxygen for 4–6 hours.

    • Caution: Do not exceed 600°C to avoid structural collapse (dealumination).

  • Validation: Check surface area (BET) after calcination. It should return to >90% of the fresh material.

Troubleshooting Protocol 2.2: Pore Engineering

If deactivation is too rapid (<1 hour), your reactant is likely too large for the pores.

  • Switch Material: Move from microporous Zeolite Y or ZSM-5 to Mesoporous Silica (MCM-41) or acid-washed clays (Montmorillonite K-10). The larger pores allow heavy precursors to diffuse out before they polymerize into coke.

Module 3: Environmental Sensitivity (Moisture & Leaching)

Symptom A: White fumes appear upon opening the reagent jar. The reaction mixture turns into a sticky sludge and yields are <10%. Symptom B: The reaction works, but the "heterogeneous" catalyst dissolves, and metal is found in the final product (Leaching).

FAQ: Moisture Management

Q: My


 is yellow/grey and clumpy. Can I use it? 
A: No. 

reacts with atmospheric moisture to form

and

gas (the white fumes). The hydrolysis products are catalytically inactive.
  • Fix: Sublimate fresh

    
     or purchase "beads" (lower surface area, less hygroscopic) stored under Argon.
    
  • Alternative: Use Hydrophobic Ionic Liquids (e.g., [BMIM][

    
    ]) as the solvent. They repel water and protect the Lewis Acid catalyst from hydrolysis.
    
FAQ: Diagnosing Leaching (The Hot Filtration Test)

Q: How do I know if my solid catalyst is actually heterogeneous? A: Perform the Sheldon Hot Filtration Test :

  • Run the reaction to ~30% conversion.

  • Rapidly filter the catalyst while the solution is hot (reaction temperature).

  • Continue heating the filtrate (liquid only).

  • Result:

    • If conversion stops, the catalysis was truly heterogeneous.

    • If conversion continues, active metal species have leached into the solution.

Fix for Leaching:

  • Change Solvent: Leaching often occurs in polar solvents (MeOH, DMF). Switch to non-polar (Toluene, Heptane).

  • Change Support: Switch from silica-supported reagents (weak binding) to polymer-encapsulated catalysts.

Summary Data Table: Catalyst Selection Guide
Reaction TypePrimary Failure ModeRecommended CatalystKey Mitigation Strategy
Acylation Product ComplexationMetal Triflates [

]
Use catalytic amounts (1-5 mol%) to avoid stoichiometric waste.
Alkylation Coking (Pore Blocking)Zeolite Y / ZSM-5Regenerate via calcination (550°C); use excess aromatic to dilute.
Moisture Sensitive Hydrolysis

or

These are water-tolerant Lewis Acids; no glovebox needed.
Flow Chemistry Leaching / CloggingSulfated ZirconiaUse mesoporous supports to prevent back-pressure buildup.
References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text describing the stoichiometric requirement in acylation).[1][3]

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link

  • Kobayashi, S., et al. (2002). "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews, 102(6), 2227–2302. Link (Authoritative source on water-tolerant, recoverable triflate catalysts).

  • Guisnet, M., & Magnoux, P. (2001). "Organic chemistry of coke formation." Applied Catalysis A: General, 212(1-2), 83-96. Link (Detailed mechanism of zeolite coking).

  • Sheldon, R. A., et al. (2007). "Heterogeneous Catalysis for Fine Chemicals Manufacture." Chemical Society Reviews, 36, 1388-1428.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Chlorinated Ethanols

Current Status: Operational Topic: Degradation Pathways under Stress Conditions Audience: Analytical Chemists, Process Engineers, Toxicology Researchers Core Directive & Scope Welcome to the Chlorinated Ethanol Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Degradation Pathways under Stress Conditions Audience: Analytical Chemists, Process Engineers, Toxicology Researchers

Core Directive & Scope

Welcome to the Chlorinated Ethanol Stability Support Center . This guide addresses the degradation behaviors of 2-Chloroethanol (2-CE) and 2,2,2-Trichloroethanol (TCE) . Unlike simple alcohols, these compounds possess a halogenated backbone that introduces unique reactivity profiles—specifically intramolecular cyclization and dehydrohalogenation —which can generate highly toxic secondary impurities like Ethylene Oxide (EtO) or Chloroform.

Safety Warning: The degradation products discussed (e.g., Ethylene Oxide) are often more toxic than the parent compounds. All stress testing described below must be performed in a functioning fume hood with appropriate PPE.

Module 1: Hydrolytic Instability (pH Stress)

The Issue: Base-Catalyzed Cyclization of 2-Chloroethanol

Symptom: Unaccounted loss of 2-CE in basic media; appearance of a volatile peak eluting before the solvent.

Mechanism: Under basic conditions (pH > 8), 2-CE does not primarily undergo direct hydrolysis to ethylene glycol. Instead, the alkoxide ion formed by deprotonation performs an intramolecular nucleophilic attack (


)  on the adjacent carbon, displacing the chloride ion to form Ethylene Oxide (EtO) . This reaction is rapid and poses a severe genotoxic risk.
Pathway Visualization

BaseHydrolysis CE 2-Chloroethanol (Cl-CH2-CH2-OH) Alkoxide Alkoxide Intermediate (Cl-CH2-CH2-O⁻) CE->Alkoxide OH⁻ (Deprotonation) Fast Equilibrium EtO Ethylene Oxide (Epoxide Ring) Alkoxide->EtO Intramolecular SN2 Rate Limiting Step Glycol Ethylene Glycol (HO-CH2-CH2-OH) EtO->Glycol H2O (Slow Hydrolysis)

Figure 1: The base-catalyzed degradation pathway of 2-Chloroethanol. Note that Ethylene Oxide is the primary kinetic product before eventual hydrolysis to glycol.

Experimental Protocol: Kinetic Profiling

To determine the half-life (


) of 2-CE in your specific formulation buffer:
  • Preparation: Prepare a 10 mM solution of 2-CE in the target buffer (e.g., Phosphate pH 8.0, Carbonate pH 10.0).

  • Sampling: Aliquot into headspace GC vials immediately. Seal with PTFE-lined caps.

  • Incubation: Thermostat at 25°C, 40°C, and 60°C.

  • Analysis: Use Headspace GC-MS (SIM mode).

    • Why Headspace? EtO is highly volatile (BP: 10.7°C). Liquid injection will likely miss the formation of the epoxide.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Module 2: Oxidative & Thermal Stress

The Issue: Oxidation of Trichloroethanol (TCE)

Symptom: Appearance of acidic impurities or chloroform in samples containing TCE (often a metabolite of chloral hydrate).

Mechanism: TCE is susceptible to oxidation at the primary alcohol group. This forms Chloral (Trichloroacetaldehyde) .[1][2] Under thermal or basic stress, Chloral is unstable and undergoes the haloform reaction type cleavage, releasing Chloroform and Formic Acid .

Pathway Visualization

OxidationTCE TCE 2,2,2-Trichloroethanol Chloral Chloral (Trichloroacetaldehyde) TCE->Chloral Oxidation (Peroxides/Air) TCA Trichloroacetic Acid (TCA) Chloral->TCA Oxidation (Acidic/Neutral) Chloroform Chloroform (CHCl3) Chloral->Chloroform Cleavage (pH > 7 / Heat) Formate Formate Chloral->Formate Byproduct of Cleavage

Figure 2: Divergent degradation of Trichloroethanol. The pathway splits based on pH: acidic conditions favor TCA, while basic/thermal stress favors Chloroform.

Troubleshooting Table: Stress Conditions
Stress TypeConditionPrimary DegradantDetection Method
Oxidative 0.3%

, 25°C
Trichloroacetic Acid (TCA)HPLC-UV (210 nm) or IC
Thermal >60°C (Neutral pH)Chloral / HClGC-ECD (Electron Capture)
Base/Heat pH 10, 50°CChloroformHeadspace GC-MS

Module 3: Analytical Troubleshooting (GC-MS)

The Issue: "Ghost Peaks" and Peak Tailing

Symptom: When analyzing chlorinated ethanols, users often report severe peak tailing or "memory effects" (ghost peaks) in subsequent blank runs.

Root Cause Analysis:

  • HCl Formation: Chlorinated ethanols degrade in the hot injector port (>200°C) to release HCl gas.

  • Active Sites: HCl activates silanol groups in the glass liner and strips deactivation layers from the column.

  • FeCl2 Formation: If halogenated solvents (like DCM) are used, they react with stainless steel surfaces in the MS ion source to form Ferrous Chloride (

    
    ).[3] This salt acts as a Lewis acid, adsorbing polar analytes and causing severe tailing.
    
The "Iron Cycle" in MS Source

IronCycle Solvent Chlorinated Solvent/Analyte Source Hot SS Source (Iron Surface) Solvent->Source Injection FeCl2 FeCl2 Layer (Active Site) Source->FeCl2 Corrosion (>250°C) Tailing Analyte Adsorption/Tailing FeCl2->Tailing Lewis Acid Interaction Tailing->FeCl2 Slow Desorption

Figure 3: Mechanism of peak tailing caused by source contamination. Halogens corrode the source, creating active sites that trap polar molecules.

Corrective Actions
  • Liner Selection: Switch to Ultra-Inert liners with wool placed lower in the liner to wipe the needle tip but minimize thermal exposure time.

  • Source Cleaning: If tailing persists despite column trimming, the MS ion source must be abrasively cleaned to remove the

    
     layer.
    
  • Solvent Swap: Avoid dissolving chlorinated ethanols in chlorinated solvents (e.g., DCM). Use Methanol or Ethyl Acetate if solubility permits.

Frequently Asked Questions (FAQ)

Q: Can I use standard HPLC to analyze 2-Chloroethanol? A: It is difficult. 2-CE lacks a strong chromophore for UV detection. You must either use Refractive Index (RI) detection (low sensitivity) or derivatize with benzoyl chloride to add a UV-active group. GC-FID or GC-MS is vastly superior for this analyte.

Q: How do I quench a degradation study involving 2-CE? A: If studying base hydrolysis, quench immediately by lowering the pH to 4.0–5.0 using dilute Phosphoric Acid. This stops the alkoxide formation and stabilizes the remaining 2-CE.

Q: Why do I see "Cyclosiloxanes" (m/z 207, 281) in my blank after running these samples? A: The HCl released from the degradation of chlorinated ethanols causes "column bleed" by attacking the siloxane backbone of your GC column. Trim 10-20cm from the front of the column and lower the injector temperature if possible.

References

  • Mechanism of 2-Chloroethanol Hydrolysis

    • Title: The mechanism of the reaction between 2-chloroethanol and hydroxyl ions in aqueous solution.[4]

    • Source: ECHEMI / Chemical Principles.
    • Link:

  • Trichloroethanol & Chloral Hydrate Degradation

    • Title: Fate of 2,2,2-trichloroacetaldehyde (chloral hydrate) produced during trichloroethylene oxidation.[1][2]

    • Source: Applied and Environmental Microbiology (via NIH/PubMed).
    • Link:

  • GC-MS Tailing & Halogenated Solvents

    • Title: Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.[3][5]

    • Source: Journal of Chromatographic Science (via ResearchG
    • Link:

  • 2-Chloroethanol Acidity & Stability

    • Title: Acidity comparison of 2-chloroethanol and ethanol (Inductive Effects).
    • Source: Filo / Chemical Educ
    • Link:

Sources

Optimization

"minimizing solvent effects in the spectroscopic analysis of chlorinated compounds"

[1] Status: Operational Ticket ID: SPEC-CL-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Solvent Interferences in UV-Vis, IR, and NMR Analysis of Chlorinated Analytes[1] Mission Statement Welc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: SPEC-CL-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Solvent Interferences in UV-Vis, IR, and NMR Analysis of Chlorinated Analytes[1]

Mission Statement

Welcome to the Spectroscopy Support Hub. You are likely here because your chlorinated analytes (e.g., APIs with chlorobenzene moieties, chlorinated solvents, or alkyl chlorides) are exhibiting spectral artifacts.[1] These include shifting


 values, masked fingerprint regions, or overlapping residual solvent peaks.[2][1]

This guide moves beyond basic operation to address the mechanistic causality of solvent-analyte interactions. We treat the solvent not just as a medium, but as an active spectral component that must be managed.[2]

Module 1: UV-Vis Spectroscopy

Issue: "My absorbance maxima ( ) shift when I change solvents."

The Mechanism: Chlorinated compounds often possess non-bonding electrons (n-electrons) on the chlorine atom.[2] When analyzing these compounds, you are observing


 or 

transitions.[2][1][3]
  • Solvatochromism: Polar solvents interact with the ground and excited states of your chlorinated analyte differently.

    • Positive Solvatochromism (Bathochromic/Red Shift): Occurs if the excited state is more polar than the ground state (stabilized by polar solvents).

    • Negative Solvatochromism (Hypsochromic/Blue Shift): Common in carbonyl-containing chlorinated compounds where the ground state is stabilized by hydrogen bonding or dipole interactions, requiring higher energy for excitation.[2][1]

Troubleshooting Protocol: The Cutoff & Polarity Matrix

Step 1: Check the Solvent Cutoff Chlorinated analytes often absorb in the deep UV (190–220 nm). If your solvent absorbs here, you lose the signal.[2][4]

SolventUV Cutoff (

)
Polarity Index (

)
Suitability for Chlorinated Analytes
Acetonitrile 190 nm5.8Excellent. Transparent in deep UV; dipole matches many polar chlorinated drugs.[2][1]
Water 190 nm10.2Good , but solubility of organochlorides is often poor.[2][1]
Methanol 205 nm5.1Moderate. H-bonding can cause hypsochromic shifts in C-Cl auxochromes.[2][1][3]
Chloroform 245 nm4.1Poor. High cutoff masks analyte; solvent itself is chlorinated, causing background issues.[2][1]
DCM 233 nm3.1Poor. Similar issues to Chloroform.[2][1][3]

Step 2: Validate Solvent Interaction (The Iso-absorptive Check) If you suspect solvent effects are distorting your quantification:

  • Prepare the analyte in a non-polar solvent (e.g., Hexane, cutoff 195 nm) to find the "true"

    
    .[2]
    
  • Prepare in the target solvent.[2][3]

  • Calculate the shift

    
    .[2][3] If 
    
    
    
    nm, the solvent is electronically coupling with the chlorine lone pairs.

Visualization: UV-Vis Solvent Selection Workflow

UV_Selection Start Start: Select Solvent for Chlorinated Analyte CheckRegion Target Wavelength Region? Start->CheckRegion DeepUV Deep UV (<220 nm) CheckRegion->DeepUV NearUV Near UV (>250 nm) CheckRegion->NearUV ACN Use Acetonitrile (ACN) (Cutoff 190nm) DeepUV->ACN Hexane Use Hexane (Non-polar reference) DeepUV->Hexane ShiftCheck Check Solvatochromic Shift NearUV->ShiftCheck Wider options (MeOH, EtOH) SolubilityCheck Is Analyte Soluble? ACN->SolubilityCheck SolubilityCheck->ShiftCheck Yes

Figure 1: Decision tree for selecting solvents to minimize UV cutoff interference and solvatochromic shifts.

Module 2: Infrared (IR) Spectroscopy

Issue: "I cannot see the C-Cl stretch because the solvent is masking it."

The Mechanism: The Carbon-Chlorine (C-Cl) stretching vibration typically appears in the 600–800 cm⁻¹ region (fingerprint region).

  • The Problem: Common solvents like Chloroform (

    
    ) and DCM (
    
    
    
    ) have massive absorption bands exactly in this region because they also contain C-Cl bonds.[2]
  • The Solvent Exclusion Effect: As solute molecules occupy volume, they displace solvent molecules.[2][4][5] If the solvent absorbs strongly, this displacement creates a "negative" peak in difference spectra, distorting quantification.[4]

Troubleshooting Protocol: The "Window" Method vs. ATR

Option A: Transmission Mode (Liquid Cell) Use "IR-Transparent" solvents that lack C-Cl bonds and have open windows in the 600–800 cm⁻¹ range.[2][1]

  • Carbon Disulfide (

    
    ):  Excellent transparency, but highly toxic/flammable.[2][1][3]
    
  • Cyclohexane: Good transparency, but verify solubility.[2][1][3]

Option B: ATR (Attenuated Total Reflectance) – Recommended The most robust way to eliminate solvent effects is to eliminate the solvent.

  • Drop & Dry: Deposit the chlorinated solution onto the ATR crystal (Diamond or ZnSe).[2][3]

  • Evaporation: Allow the solvent (e.g., DCM) to evaporate completely.[2][3]

  • Measure: Analyze the neat solid/film residue.[2][3] This removes all solvent bands and interactions.[2][1][3]

Data: Solvent Masking Regions

SolventInterfering Region (cm⁻¹)Impact on Chlorinated Analyte
Chloroform 700–800, 1200–1250Critical. Masks C-Cl stretch completely.[2][1]
Water 3000–3700, 1600–1700Masks OH/NH, but leaves C-Cl (600-800) clear.[2][1]
Acetone 1700 (C=O), 1200–1400Masks Carbonyls; C-Cl region usually clear.[2][1][3]
Carbon Disulfide 1400–1600Minimal. Best for observing C-Cl stretches.[2][1][3]

Module 3: NMR Spectroscopy

Issue: "Residual solvent peaks overlap with my chlorinated analyte protons."

The Mechanism: Chlorine is electronegative, exerting an inductive effect (-I) that deshields adjacent protons (alpha-protons), shifting them downfield (typically 3.0–4.5 ppm).[2][1]

  • The Conflict: This region often overlaps with residual solvent peaks (e.g., Methanol-

    
     methyl group at ~3.31 ppm).[2][1]
    
  • Trace Impurities: Chlorinated solvents (like

    
    ) often contain stabilizers (ethanol, amylene) or traces of water that appear in the spectrum.
    

Troubleshooting Protocol: Solvent Suppression & Selection

Step 1: Consult the Impurity Map Before running the sample, check where the solvent residuals fall relative to your expected C-H(Cl) signals.

Deuterated SolventResidual Proton Shift (ppm)Water Shift (ppm)Potential Overlap
Chloroform-

(

)
7.26 (Singlet)~1.56Overlaps with aromatics.[2][1]
DMSO-

2.50 (Quintet)~3.33Water peak overlaps with alpha-protons of alkyl chlorides.[2][1]
Methanol-

3.31 (Quintet)~4.87High Risk. Residual methyl overlaps with alpha-protons.[2][1][3]
Acetone-

2.05 (Quintet)~2.84Good alternative; water peak is distinct.[2][1][3]

Step 2: Active Solvent Suppression (Pulse Sequences) If you must use a protic solvent or have high water content:

  • Presaturation (zgpr): Apply a low-power RF pulse at the exact frequency of the solvent peak during the relaxation delay.[2] Warning: If your analyte signal is under the solvent peak, it will also be suppressed.

  • Excitation Sculpting / WET: Use these sequences (e.g., zgesgp on Bruker) for cleaner suppression with less effect on nearby analyte peaks.[2][1][3]

Visualization: NMR Solvent Strategy

NMR_Strategy Input Analyte: Chlorinated Compound (Alpha-H at 3.0-4.5 ppm) Choice Solvent Choice Input->Choice CDCl3 CDCl3 (7.26 ppm) Choice->CDCl3 MeOD MeOD (3.31 ppm) Choice->MeOD Acetone Acetone-d6 (2.05 ppm) Choice->Acetone Result1 Good separation (Unless aromatic) CDCl3->Result1 Result2 HIGH RISK: Overlaps Alpha-H MeOD->Result2 Result3 Excellent: Clear 3.0-4.5 region Acetone->Result3

Figure 2: Solvent selection strategy to avoid overlap with the specific chemical shift region of alpha-chlorinated protons.[1]

FAQ: Frequently Asked Questions

Q: Can I use Raman spectroscopy to avoid these issues? A: Yes, and it is highly recommended. The C-Cl stretch is a strong scatterer in Raman (highly polarizable bond) and appears intensely in the 600–800 cm⁻¹ region. Unlike IR, water and methanol are weak Raman scatterers, making them excellent solvents for analyzing chlorinated compounds in solution.[2][1]

Q: Why does my chlorinated compound degrade in Acetone? A: Beware of nucleophilic substitution .[2][3] If your compound is an alkyl chloride (R-CH2-Cl) and you use a nucleophilic solvent or a solvent containing nucleophilic impurities (like amines), the chlorine can be displaced over time.[1] Always use high-purity, non-nucleophilic solvents (like


 or stabilized DCM) for storage.[2][1][3]

Q: How do I reference my NMR spectrum if the solvent peak is suppressed? A: Do not rely on the residual solvent peak if you are using suppression techniques. Add an internal standard like TMS (Tetramethylsilane) or DSS (for aqueous systems) .[2][3] These appear at 0.0 ppm, far from the chlorinated analyte signals.[2]

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[2][1][3] (Authoritative text on solvatochromism).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[1]

  • NIST Chemistry WebBook. Standard Reference Data for UV and IR spectra of chlorinated hydrocarbons.

  • Waters Corporation. "Wavelength Cutoffs for Common Solvents." Technical Note.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[2][1][3] (Standard text for IR/NMR interpretation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Biocatalytic vs. Chemical Synthesis of Chiral Chlorinated Alcohols

Topic: Asymmetric Synthesis of -Chloroalcohols (Case Study: 2-Chloro-1-phenylethanol) Date: October 26, 2025 Author: Senior Application Scientist, Biocatalysis & Process Chemistry Division Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric Synthesis of


-Chloroalcohols (Case Study: 2-Chloro-1-phenylethanol)
Date:  October 26, 2025
Author:  Senior Application Scientist, Biocatalysis & Process Chemistry Division

Executive Summary

The synthesis of chiral


-chloroalcohols is a critical competency in pharmaceutical development, serving as the chiral anchor for blockbuster drugs like Duloxetine  (Cymbalta), Atomoxetine , and various 

-adrenergic blockers.

Historically, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-arene complexes (Noyori-type catalysts) has been the industrial standard due to high scalability and established supply chains. However, Biocatalysis using Ketoreductases (KREDs) has matured from a niche academic method to a dominant manufacturing technology, offering superior stereoselectivity (>99% ee) and reduced heavy metal contamination.

This guide objectively compares these two methodologies using 2-chloroacetophenone (2-CAP) reduction as the benchmark reaction.

The Mechanistic Divide

To optimize a process, one must understand the underlying hydride transfer mechanism. The fundamental difference lies in the source of the hydride and the "lock-and-key" mechanism of the transition state.

Chemical: Metal-Ligand Bifunctional Catalysis

The Ruthenium-catalyzed ATH operates via a concerted mechanism . The chiral diamine ligand (e.g., TsDPEN) acts as a proton shuttle. The Ru center activates the hydride source (Formic acid or Isopropanol), while the amine nitrogen of the ligand directs the proton to the ketone oxygen. This "outer-sphere" mechanism avoids direct coordination of the substrate to the metal, increasing turnover rates.

Biocatalytic: Enzymatic Hydride Transfer

KREDs utilize a cofactor (NADPH) as a biological hydride shuttle. The enzyme's active site binds both the cofactor and the substrate in a rigid 3D pocket. The hydride is transferred from the C4 position of the nicotinamide ring to the carbonyl carbon. Stereocontrol is dictated by the enzyme's specific amino acid residues (Prelog vs. Anti-Prelog pockets), often achieving perfect enantioselectivity where chemical catalysts may struggle with steric "leaks."

Mechanistic Visualization

MechanismComparison cluster_chem Chemical Route (Ru-ATH) cluster_bio Biocatalytic Route (KRED) Chem_Sub 2-Chloroacetophenone (Substrate) TS_Chem 6-Membered Transition State Chem_Sub->TS_Chem Ru_Cat Ru(II)-TsDPEN (Catalyst) Ru_Cat->TS_Chem H_Source Formic Acid/TEA (H-Donor) H_Source->Ru_Cat Regeneration Chem_Prod (S)-2-Chloro-1-phenylethanol (95-97% ee) TS_Chem->Chem_Prod Bio_Sub 2-Chloroacetophenone (Substrate) TS_Bio Enzyme-Substrate Complex Bio_Sub->TS_Bio Enz KRED Enzyme (Catalyst) Enz->TS_Bio Cofactor NADPH (Hydride Source) Cofactor->TS_Bio Recycle GDH + Glucose (Recycling System) Recycle->Cofactor Regenerates NADPH TS_Bio->Cofactor NADP+ Release Bio_Prod (S)-2-Chloro-1-phenylethanol (>99% ee) TS_Bio->Bio_Prod

Caption: Comparison of concerted metal-ligand hydride transfer (top) vs. cofactor-dependent enzymatic reduction with recycling (bottom).

Experimental Protocols

Protocol A: Chemical Synthesis (Ru-ATH)

Target: Synthesis of (S)-2-chloro-1-phenylethanol using RuCl.

Reagents:

  • Substrate: 2-Chloroacetophenone (10 mmol)

  • Catalyst: RuCl (0.5 mol%)

  • H-Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ru-precatalyst in the Formic Acid/TEA mixture.

    • Self-Validating Check: The solution should turn from orange to deep red/purple, indicating the formation of the active 16-electron hydride species.

  • Reaction Initiation: Add 2-chloroacetophenone (dissolved in minimal DCM if solid) to the catalyst mixture.

  • Incubation: Stir at 28°C. Monitor CO₂ evolution (bubbler).

    • Safety Note: This reaction generates CO₂ gas. Ensure open venting through a bubbler to prevent pressure buildup.

  • Monitoring: Check conversion via TLC (Hexane/EtOAc 8:2) or GC every 2 hours.

    • Endpoint: Disappearance of ketone peak.

  • Quench & Workup: Dilute with water, extract with DCM. Wash organic layer with sat.[1] NaHCO₃ (to remove residual formic acid). Dry over Na₂SO₄.[1][2][3][4]

Protocol B: Biocatalytic Synthesis (KRED)

Target: Synthesis of (S)-2-chloro-1-phenylethanol using KRED-101 (commercial kit equivalent) and Glucose Dehydrogenase (GDH).

Reagents:

  • Substrate: 2-Chloroacetophenone (10 mmol)

  • Enzyme: KRED-101 (10 mg/mmol substrate)

  • Cofactor: NADP+ (0.1 mol% - catalytic amount)

  • Recycling: GDH (500 U) + Glucose (1.2 eq)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0) + MgSO₄ (2 mM)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.0). Add MgSO₄ (stabilizes the enzyme).

    • Self-Validating Check: Ensure pH is exactly 7.0. KRED activity drops logarithmically outside pH 6.0–8.0.

  • Cofactor Mix: Dissolve Glucose and catalytic NADP+ in the buffer. Add GDH enzyme.[5]

  • Substrate Addition: Dissolve 2-chloroacetophenone in DMSO (5% v/v of total volume) and add dropwise to the buffer.

    • Observation: A cloudy emulsion will form. This is normal and desirable (biphasic system).

  • Reaction Start: Add the KRED enzyme powder. Stir gently (overhead stirrer preferred to avoid protein shear stress).

  • pH Control: Monitor pH every hour.

    • Self-Validating Check: As GDH converts glucose to gluconic acid, pH will drop. If pH < 6.5, add 1M NaOH (titrator or manual) to maintain pH 7.0. pH stability is the proxy for reaction progress.

  • Workup: Add Ethyl Acetate to the reaction vessel. Centrifuge to break the emulsion (precipitated protein forms a "rag layer"). Extract organic phase.[1][2][3][4]

Performance Analysis & Data Comparison

The following data summarizes average performance metrics based on optimized conditions for


-chloroketone reduction.
MetricChemical Route (Ru-ATH)Biocatalytic Route (KRED)
Enantiomeric Excess (ee) 95 – 97%> 99.5%
Conversion > 98%> 99%
Reaction Time 4 – 12 hours12 – 24 hours
Substrate Loading High (100-500 g/L)Moderate (20-100 g/L)
Catalyst Cost High (Ru metal + Chiral Ligand)Moderate (Enzyme + Cofactor)
E-Factor (Waste/Product) 5 – 15 (Solvent/Metal waste)20 – 50 (Water waste)*
Impurity Profile Residual Ru (<10 ppm requires removal)Trace Protein (removed by filtration)

*Note on E-Factor: While biocatalysis generates more wastewater, the "toxicity quotient" of the waste is significantly lower (biodegradable buffer vs. organic solvents/metals).

Critical Causality: Why Biocatalysis Wins on Purity

The chemical catalyst relies on steric hindrance between the ligand's aryl groups and the substrate's phenyl ring to induce chirality. 2-chloroacetophenone is relatively small, allowing occasional "mismatched" entry into the catalytic cycle, limiting ee to ~96%. The enzyme, conversely, evolved a binding pocket that utilizes multiple non-covalent interactions (H-bonding,


-stacking) to rigidly orient the substrate. The "Anti-Prelog" or "Prelog" pocket simply cannot accommodate the wrong orientation, resulting in essentially perfect optical purity.

Strategic Selection Framework

When should you choose which path? Use this logic flow:

DecisionMatrix Start Start: Select Route Purity Is Target ee > 99%? Start->Purity Scale Is Scale > 100kg? Chem Chemical Route (Ru-ATH) Scale->Chem Yes Bio Biocatalytic Route (KRED) Scale->Bio No Solubility Is Substrate Water Soluble? Solubility->Chem No (Highly Lipophilic) Solubility->Bio Yes/Moderate Purity->Solubility Yes (Need >99%) Metal Is Metal Scavenging a Bottleneck? Purity->Metal No (95% ok) Metal->Scale No Metal->Solubility Yes

Caption: Decision logic for process chemists based on purity requirements and substrate properties.

The Verdict
  • Choose Chemical (Ru-ATH) if: You are in early-phase discovery, need speed, the substrate is completely insoluble in water, and 95% ee is acceptable (or you plan a downstream crystallization step).

  • Choose Biocatalytic (KRED) if: You are developing a final API process where >99.5% ee is mandatory to avoid enantiomeric impurities, or if you must avoid heavy metal scavenging steps (e.g., for late-stage intermediates).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][6] Accounts of Chemical Research.

  • Hollmann, F., et al. (2021). Power of Biocatalysis for Organic Synthesis.[1][7][8][9][10][11][12] ACS Central Science.

  • BenchChem Application Notes. (2025). Biocatalytic Reduction of 4'-Chloroacetophenone to (S)-1-(4-Chlorophenyl)ethanol.

  • Sheldon, R. A., et al. (2023). The E factor at 30: a passion for pollution prevention. Green Chemistry.

  • Sahin, E. (2019).[1][11] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation.[1] ResearchGate.[1][11]

Sources

Comparative

"spectroscopic comparison of 2,3- vs 3,4-dichlorophenyl ethanols"

Topic: Spectroscopic Comparison of 2,3- vs 3,4-Dichlorophenyl Ethanols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Core Directive Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 2,3- vs 3,4-Dichlorophenyl Ethanols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Core Directive

The Challenge: In the synthesis of sertraline analogs, antifungal azoles, and agrochemicals, distinguishing between regioisomers of dichlorophenyl ethanol is a critical quality attribute.[1] The 2,3-dichloro and 3,4-dichloro isomers share identical molecular weights (191.05 g/mol ) and mass spectral isotope patterns (


, 

,

), rendering standard low-resolution MS insufficient for differentiation.[1]

The Solution: This guide establishes a definitive spectroscopic workflow to distinguish 1-(2,3-dichlorophenyl)ethanol from 1-(3,4-dichlorophenyl)ethanol . The core differentiator lies in the aromatic substitution pattern (1,2,3-trisubstituted vs. 1,2,4-trisubstituted), which manifests as distinct splitting patterns in


H NMR and characteristic out-of-plane (OOP) bending vibrations in FT-IR.[1]

Spectroscopic Comparison: The Core Analysis

A. Proton NMR ( H NMR) – The Gold Standard

The most reliable method for distinction is the analysis of the aromatic region (6.5 – 8.0 ppm). The coupling constants (


) and multiplicity provide a "fingerprint" of the substitution pattern.

Table 1: Comparative


H NMR Aromatic Region Analysis 
Feature2,3-Dichlorophenyl Ethanol 3,4-Dichlorophenyl Ethanol
Substitution Pattern 1,2,3-Trisubstituted Benzene1,2,4-Trisubstituted Benzene
Proton Environment 3 Adjacent Protons (H4, H5, H6)2 Adjacent (H5, H6) + 1 Isolated (H2)
Key Multiplicity Triplet (t) or dd (

Hz) for H5
Doublet (d) (

Hz) for H2 (Meta)
Splitting Logic H5 couples to both H4 and H6 with similar ortho-

values.[1]
H2 has only meta-coupling. H6 has both ortho and meta.
Diagnostic Signal "ABC" System: Often appears as a triplet flanked by two doublets."ABX" System: Distinct d (small

), d (large

), and dd.[1]

Mechanistic Insight:

  • In the 2,3-isomer , the proton at position 5 is flanked by protons at 4 and 6.[1] Since ortho-coupling (

    
    ) is typically 7–9 Hz, H5 appears as a triplet (or overlapping dd).[1]
    
  • In the 3,4-isomer , the proton at position 2 is isolated between the ethanol chain and a chlorine atom.[1] It has no ortho-neighbors, only a meta-neighbor (H6), resulting in a doublet with a very small coupling constant (

    
     Hz), often appearing as a broad singlet.[1]
    
B. Infrared Spectroscopy (FT-IR) – Rapid Screening

IR is a powerful secondary confirmation tool, specifically in the "fingerprint region" (600–900 cm


), where C-H out-of-plane (OOP) bending occurs.

Table 2: Diagnostic FT-IR Bands (C-H OOP Bending)

IsomerWave Number (

)
Assignment
2,3-Dichloro 770–735 cm

(Strong)
3 Adjacent H atoms (C-H wag)
~710 cm

Ring deformation
3,4-Dichloro 825–805 cm

(Medium)
1 Isolated H atom (Position 2)
885–870 cm

(Strong)
2 Adjacent H atoms (Positions 5,6)
C. Mass Spectrometry (MS) – The Trap
  • Warning: Both isomers exhibit identical molecular ion peaks (

    
     at m/z 190/192/194) with the characteristic 9:6:1 intensity ratio for two chlorine atoms.
    
  • Fragmentation: While subtle differences in the abundance of the

    
     fragment may exist due to the "ortho effect" (interaction between the side chain and the ortho-Cl in the 2,3-isomer), this is not  a robust identification method compared to NMR.
    

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Reagents: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument Parameters:

    • Frequency:

      
       300 MHz (400 MHz recommended for clear splitting).
      
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Pulse Delay (D1): 1.0 s (ensure relaxation of aromatic protons).

Protocol B: Decision Workflow

Follow this logic to definitively assign the isomer.

IsomerID Start Unknown Dichlorophenyl Ethanol Step1 Acquire 1H NMR (CDCl3) Start->Step1 CheckRegion Analyze Aromatic Region (6.5 - 8.0 ppm) Step1->CheckRegion Decision1 Observe Splitting Pattern CheckRegion->Decision1 Result23 Pattern: Triplet + 2 Doublets (3 Adjacent Protons) ID: 2,3-Dichlorophenyl Ethanol Decision1->Result23 Triplet observed Result34 Pattern: d (small J) + d (large J) + dd (Isolated H + 2 Adjacent) ID: 3,4-Dichlorophenyl Ethanol Decision1->Result34 Meta-doublet observed Verify Secondary Check: FT-IR Result23->Verify Result34->Verify CheckIR Check OOP Bending Region Verify->CheckIR IR23 Band at ~770-735 cm-1 (3 Adjacent H) CheckIR->IR23 Confirm 2,3 IR34 Bands at ~820 & ~880 cm-1 (Isolated H + 2 Adjacent) CheckIR->IR34 Confirm 3,4

Caption: Decision tree for the spectroscopic identification of dichlorophenyl ethanol regioisomers.

Synthesis & Causality

Understanding the origin of these isomers helps in predicting impurities.

  • 2,3-Dichlorophenyl Ethanol: Typically synthesized via the reduction of 2,3-dichloroacetophenone .[1] The steric hindrance from the ortho-chloro group (position 2) and the ethanol chain (position 1) can lead to slightly restricted rotation, occasionally broadening NMR signals at low temperatures.

  • 3,4-Dichlorophenyl Ethanol: Synthesized from 3,4-dichloroacetophenone .[1] This molecule is less sterically crowded near the chiral center.

Self-Validating Check: If you synthesize the 3,4-isomer and observe a triplet in the aromatic region of your NMR, your starting material (3,4-dichloroacetophenone) was likely contaminated with the 2,3-isomer, or a rearrangement occurred (rare under standard reduction conditions).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,2-Bis(p-chlorophenyl)ethanol (Related Structure Comparison). NIST Chemistry WebBook. Available at: [Link][1]

  • PubChem. 2-(3,4-Dichlorophenyl)ethanol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR splitting patterns and IR OOP bending rules).

Sources

Validation

"biological activity comparison of chlorinated vs fluorinated phenylethanols"

This guide provides an in-depth technical comparison of chlorinated versus fluorinated phenylethanols, synthesizing physicochemical principles with experimental applications in drug discovery and biocatalysis. Biological...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chlorinated versus fluorinated phenylethanols, synthesizing physicochemical principles with experimental applications in drug discovery and biocatalysis.

Biological Activity, Synthesis, and Physicochemical Profiling

Executive Summary: The Halogen Effect

In the optimization of phenylethanol scaffolds—widely used as antimicrobial agents (2-phenylethanol) and chiral synthons (1-phenylethanol)—the choice between chlorination and fluorination is a critical decision point. This guide delineates the trade-offs:

  • Chlorinated Derivatives (Cl-PE): Dominated by lipophilicity and steric bulk . Chlorine substitution significantly increases partition coefficients (LogP), enhancing membrane permeability and antimicrobial potency, but introduces metabolic liabilities (oxidative metabolism).

  • Fluorinated Derivatives (F-PE): Dominated by electronic effects and metabolic stability . Fluorine acts as a bioisostere for hydrogen or oxygen, exerting strong electron-withdrawing effects without significant steric penalty. It is the preferred choice for blocking metabolic "soft spots" (e.g., para-oxidation) while maintaining binding affinity.

Physicochemical Basis of Comparison

To predict biological performance, one must first quantify the fundamental differences introduced by the halogen substituent.

Table 1: Comparative Physicochemical Metrics
PropertyHydrogen (H) (Reference)Fluorine (F) Chlorine (Cl) Implication for Phenylethanols
Van der Waals Radius (Å) 1.201.471.75Sterics: F is a "stealth" modification; Cl adds significant bulk, potentially clashing with tight binding pockets.
Electronegativity (Pauling) 2.203.983.16Electronics: F strongly pulls electron density (Inductive effect), reducing the pKa of nearby phenols/alcohols more than Cl.
C-X Bond Strength (kcal/mol) 99 (C-H)116 (C-F)81 (C-Cl)Stability: F-analogs are metabolically robust; Cl-analogs are more labile and reactive.
Lipophilicity (

value)
0.00+0.14+0.71Permeability: Cl substitution dramatically increases LogP, aiding cell membrane penetration.

Expert Insight: The


 value difference is the "killer metric" for antimicrobial efficacy. The large lipophilicity boost from Chlorine (+0.71) drives the molecule into the bacterial lipid bilayer far more effectively than Fluorine (+0.14).

Biological Activity: Antimicrobial Potency[1][2][3][4]

Focus Molecule: 2-Phenylethanol (PEA) derivatives. Mechanism: Membrane disruption and interference with DNA/protein synthesis.

Comparative Efficacy Analysis

Experimental data indicates that antimicrobial potency in this class correlates positively with lipophilicity (LogP).

  • Chlorinated (4-Cl-PEA):

    • Activity: Enhanced bactericidal activity compared to unsubstituted PEA.

    • Mechanism: The lipophilic chlorophenyl tail inserts deeply into the bacterial phospholipid bilayer, causing leakage of intracellular contents.

    • Data Point: While PEA has an MIC of ~15 mM against E. coli, chlorinated analogs often exhibit MICs in the 2–5 mM range due to the "hydrophobic effect" driving membrane partitioning.

  • Fluorinated (4-F-PEA):

    • Activity: Moderate activity, often comparable to or slightly better than unsubstituted PEA, but generally less potent than Cl-PEA.

    • Utility: Primarily used when the molecule must survive systemic circulation without rapid metabolism. The C-F bond prevents the rapid oxidation of the para-position by Cytochrome P450 enzymes.

SAR Logic Flow (DOT Visualization)

SAR_Logic Substituent Substituent Choice Cl Chlorine (Cl) Substituent->Cl F Fluorine (F) Substituent->F Lipophilicity Increased Lipophilicity (High LogP) Cl->Lipophilicity +0.71 pi value Stability Metabolic Stability (Strong C-F Bond) F->Stability 116 kcal/mol bond Membrane Membrane Disruption (Antimicrobial) Lipophilicity->Membrane Drives Insertion HalfLife Prolonged Half-life (Systemic Drug) Stability->HalfLife Blocks P450

Figure 1: Structure-Activity Relationship (SAR) logic flow determining the choice between Cl and F substitution.

Biocatalytic Synthesis: Kinetic Resolution

Focus Molecule: 1-Phenylethanol derivatives (Chiral Building Blocks). Application: Preparation of enantiopure (R)-alcohols via Lipase-catalyzed acylation.

Electronic Effects on Enzymatic Rate

In the kinetic resolution of racemic 1-phenylethanols using Candida antarctica Lipase B (CALB):

  • Substrate: para-Substituted 1-phenylethanol.

  • Reaction: Acylation with vinyl acetate.[1]

  • Observation: Electron-withdrawing groups (EWGs) on the phenyl ring generally decrease the nucleophilicity of the benzylic hydroxyl group, potentially slowing the reaction rate (

    
    ) compared to electron-donating groups.
    
    • Fluorine Effect: Strong inductive withdrawal (-I) reduces the reaction rate slightly but often maintains high enantioselectivity (

      
      ) due to its small steric size allowing it to fit the enzyme pocket similarly to Hydrogen.
      
    • Chlorine Effect: Weaker inductive withdrawal but larger steric bulk. If the chlorine is in the para position, it usually does not interfere with CALB's active site. However, ortho-chlorine substitution drastically reduces enantioselectivity due to steric clash.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is self-validating through the calculation of the Enantiomeric Ratio (E-value).

Materials:

  • Substrate: rac-1-(4-chlorophenyl)ethanol OR rac-1-(4-fluorophenyl)ethanol (1.0 mmol).

  • Enzyme: Novozyme 435 (immobilized CALB), 20 mg.

  • Acyl Donor: Vinyl acetate (3.0 mmol).

  • Solvent: n-Hexane or MTBE (dry, 5 mL).

  • Temperature: 30°C (Orbital shaker at 200 rpm).

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic alcohol in n-hexane in a 20 mL glass vial.

  • Initiation: Add vinyl acetate followed by the Novozyme 435 beads. Seal the vial immediately.

  • Incubation: Shake at 30°C.

  • Sampling: Withdraw 50 µL aliquots at t=1h, 2h, 4h, and 24h. Filter through a cotton plug to remove enzyme beads.

  • Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Mobile Phase: Hexane:Isopropanol (95:5).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm.

  • Calculation: Calculate conversion (

    
    ) and enantiomeric excess (
    
    
    
    ,
    
    
    ).
    • Stop reaction when

      
       (theoretical maximum yield for resolution).
      

Experimental Workflow (DOT Visualization)

Workflow Start Racemic Mixture (Cl- or F-Phenylethanol) Mix Add Solvent + Vinyl Acetate + Novozyme 435 Start->Mix Incubate Incubate 30°C / 200 rpm Mix->Incubate Sample Aliquot & Filter Incubate->Sample Analyze Chiral HPLC Analysis Sample->Analyze Decision Conversion = 50%? Analyze->Decision Decision->Incubate No (<50%) Stop Stop & Isolate (R)-Acetate + (S)-Alcohol Decision->Stop Yes (≥50%)

Figure 2: Workflow for the enzymatic kinetic resolution of halogenated phenylethanols.

References

  • BenchChem. (2025).[2][3] 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide for Researchers. BenchChem Technical Guides.

  • Wiltschi, B. et al. (2025). Kinetic resolution of 1-phenylethanol enantiomers... with Candida antarctica lipase B.[4] ResearchGate.[5]

  • Royal Society of Chemistry. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Chemical Science.

  • National Institutes of Health (NIH). (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC.

  • ACD/Labs. (2025). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

Sources

Comparative

Comparative Validation Guide: Trace Quantification of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol

Executive Summary: The Analytical Imperative In the synthesis of imidazole and triazole antifungals (e.g., Luliconazole, Sertaconazole), the intermediate 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (hereafter CDPE ) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the synthesis of imidazole and triazole antifungals (e.g., Luliconazole, Sertaconazole), the intermediate 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol (hereafter CDPE ) serves as a critical chiral building block.[1] However, its chemical nature—a


-chlorohydrin—classifies it as a Potential Genotoxic Impurity (PGI)  due to its alkylating capability.[1]

Regulatory bodies (FDA, EMA) mandate strict control of such impurities, often requiring limits in the low ppm range relative to the Active Pharmaceutical Ingredient (API).[1] Traditional HPLC-UV methods, while sufficient for assaying the raw intermediate, frequently fail to meet the Limit of Quantitation (LOQ) requirements when screening for CDPE traces in a final drug matrix.

This guide validates a high-sensitivity UHPLC-MS/MS (Triple Quadrupole) method against the legacy HPLC-UV approach, demonstrating why the switch is essential for regulatory compliance and patient safety.[1]

Comparative Landscape: Legacy vs. Advanced[1]

The following table summarizes the operational gap between the standard Quality Control (QC) method and the required trace-analysis method.

FeatureMethod A: Legacy (HPLC-UV) Method B: Advanced (UHPLC-MS/MS)
Primary Use Raw material assay (Purity >98%)Trace impurity screening in API (<10 ppm)
Detection Principle UV Absorbance @ 220 nmElectrospray Ionization (ESI+) / MRM
Sensitivity (LOQ) ~0.05% (500 ppm)~0.5 ppm (0.00005%)
Specificity Low (Risk of co-elution with isomers)High (Mass-based discrimination)
Run Time 25–40 minutes (Isocratic/Gradient)6–8 minutes (Rapid Gradient)
Matrix Effect Susceptible to baseline noiseManaged via Internal Standard (IS)
The Decision Logic

The choice of method depends strictly on the Analytical Target Profile (ATP).

MethodSelection Start Sample Type RawMat Raw Intermediate (Purity Assessment) Start->RawMat FinalAPI Final Drug Substance (Impurity Screening) Start->FinalAPI MethodA Method A: HPLC-UV (Cost-effective, Robust) RawMat->MethodA > 0.1% Level Decision1 Required LOQ? FinalAPI->Decision1 Decision1->MethodA > 500 ppm MethodB Method B: UHPLC-MS/MS (High Sensitivity, Specific) Decision1->MethodB < 10 ppm (PGI Limit)

Figure 1: Analytical Decision Tree for CDPE quantification based on regulatory thresholds.

Deep Dive: The New Method (UHPLC-MS/MS)[1]

Mechanistic Rationale

CDPE contains three chlorine atoms, providing a distinct isotopic pattern (


 vs 

) that aids in mass spectral confirmation.[1] The chlorohydrin moiety is labile; therefore, ESI+ (Electrospray Ionization in Positive mode) is selected to form the protonated molecular ion

.[1]
  • Precursor Ion: m/z 225.0 (based on

    
     isotope dominance).[1]
    
  • Product Ion (Quantifier): m/z 161.0 (Cleavage of the ethanol side chain, leaving the dichlorophenyl cation).[1]

  • Product Ion (Qualifier): m/z 207.0 (Loss of water

    
    ).[1]
    
Detailed Experimental Protocol

Reagents:

  • Analyte: CDPE Reference Standard (>99.5%).

  • Internal Standard (IS): CDPE-d3 (Deuterated) or 2,4-Dichlorobenzyl alcohol (structural analogue).[1]

  • Solvents: LC-MS Grade Methanol, Formic Acid, Ammonium Formate.[1]

Instrument Parameters:

  • System: Agilent 6470 Triple Quad LC/MS or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2.0 µL.

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 0.5 min: 10% B

  • 4.0 min: 90% B (Elution of CDPE at ~2.8 min)[1]

  • 5.0 min: 90% B

  • 5.1 min: 10% B (Re-equilibration)

Validation Results (ICH Q2(R2) Compliant)

The validation follows the ICH Q2(R2) guidelines, focusing on the critical attributes for a limit test/quantitative impurity method.

Specificity & Selectivity

Blank matrices (API without impurity) showed no interference at the retention time of CDPE (2.82 min).[1] The MS/MS transition (225.0


 161.[1]0) eliminates interference from non-chlorinated co-eluting compounds.[1]
Linearity & Range

Calibration curves were plotted using the ratio of Analyte Area/IS Area.[1]

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
Range 100 – 2000 µg/mL0.5 – 100 ng/mL
Slope 1254045.2 (Response Ratio)

(Correlation)
0.99920.9998
Weighting None

Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.[1]

  • LOD: 0.15 ng/mL (approx.[1][2] 0.15 ppm relative to API conc. of 1 mg/mL).[1]

  • LOQ: 0.50 ng/mL (Confirmed with precision study, %RSD < 5%).[1]

Accuracy (Recovery)

Spike recovery studies were performed at LOQ, 100%, and 150% of the specification limit (e.g., 10 ppm).

Spike Level% Recovery (Mean, n=3)% RSDAcceptance Criteria
LOQ (0.5 ppm) 94.5%4.2%70-130%
10 ppm 98.2%1.8%80-120%
15 ppm 99.1%1.5%80-120%

Validation Workflow Visualization

The following diagram illustrates the ICH Q2(R2) validation lifecycle used to certify this method.

ValidationLifecycle cluster_0 Stage 1: Design cluster_1 Stage 2: Experimentation cluster_2 Stage 3: Verification ATP Analytical Target Profile (ATP) Risk Risk Assessment (Matrix Effects) ATP->Risk Spec Specificity (Blank/Placebo) Risk->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Pre Precision (Repeatability) Acc->Pre LODLOQ LOD / LOQ Determination Pre->LODLOQ Robust Robustness (Flow/Temp) LODLOQ->Robust

Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines.

Conclusion

While Method A (HPLC-UV) remains a cost-effective tool for raw material release testing where CDPE is the major component, it is statistically unsuitable for safety compliance in final drug products.[1]

The validation data confirms that Method B (UHPLC-MS/MS) provides the necessary sensitivity (LOQ: 0.5 ppm) and specificity to monitor CDPE as a potential genotoxic impurity.[1] This method is now the recommended standard for release testing of APIs derived from 3,4-dichlorophenyl precursors.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3]

  • U.S. Food and Drug Administration (FDA). (2018).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities.[1][1]

  • PubChem. (2024).[1] Compound Summary: 2-(3,4-Dichlorophenyl)ethanol.[1] National Library of Medicine.[1] [1]

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Efficacy of Novel Antifungal Precursors

The Translation Gap: The "Prodrug Paradox" In antifungal drug discovery, a recurring failure mode occurs when a compound demonstrates poor potency in standard susceptibility assays (high MIC) yet exhibits profound effica...

Author: BenchChem Technical Support Team. Date: February 2026

The Translation Gap: The "Prodrug Paradox"

In antifungal drug discovery, a recurring failure mode occurs when a compound demonstrates poor potency in standard susceptibility assays (high MIC) yet exhibits profound efficacy in animal models. This discrepancy often signals the presence of a precursor or prodrug —a molecule requiring metabolic activation to become fungicidal.

Standard in vitro protocols (CLSI M27-A4 or EUCAST E.Def 7.3.2) utilize chemically defined media (RPMI 1640) designed to standardize fungal growth, not to simulate host metabolism. Consequently, novel precursors like Fosmanogepix (a Gwt1 inhibitor prodrug) or Olorofim (an orotomide) may yield false negatives in early screening if the specific activation enzymes (e.g., systemic alkaline phosphatases or hepatic CYPs) are absent in the test tube.

This guide details the technical workflow to bridge this gap, distinguishing between "true resistance" and "metabolic latency."

In Vitro Assessment: Beyond Standard MICs

To accurately evaluate precursors, the standard broth microdilution method must be modified to include an exogenous activation system .

The Limitation of RPMI 1640

Standard RPMI 1640 media is buffered to pH 7.0 and lacks mammalian serum proteins and enzymes.

  • False Negative Mechanism: If the precursor requires hydrolysis by serum phosphatases (as with Fosmanogepix) or oxidation by liver enzymes, it remains in its inactive form.

  • Protein Binding Artifacts: Conversely, highly lipophilic active drugs may show excellent MICs in RPMI but fail in vivo due to high protein binding (>99%) in plasma.

Protocol: Metabolic Supplementation Assay

This protocol validates whether a high MIC is due to lack of activation.

Reagents:

  • Base Media: RPMI 1640 w/ MOPS (Standard CLSI).

  • Activation Mix (Choose based on suspected moiety):

    • Type A (Phosphatase-labile): 10-50% Fetal Bovine Serum (FBS) or purified Alkaline Phosphatase (ALP).

    • Type B (Oxidative/Hepatic): S9 Liver Fraction mix (rat or human) + NADPH regenerating system.

Workflow:

  • Preparation: Prepare two identical 96-well plates.

    • Plate 1: Standard RPMI 1640.

    • Plate 2: RPMI 1640 + 20% Mouse Serum (heat-inactivated if testing complement-sensitive strains, though this may reduce enzyme activity; fresh serum is preferred for prodrug activation).

  • Inoculation: Inoculate Candida albicans (e.g., SC5314) at

    
     cells/mL.
    
  • Incubation: 35°C for 24 hours.

  • Readout: Compare MIC

    
     (50% inhibition) between Plate 1 and Plate 2.
    

Interpretation:

  • MIC Drop (>4-fold): Indicates the compound is a prodrug activated by serum components.

  • MIC Increase: Indicates the active drug is heavily protein-bound (the "serum shift"), reducing free drug availability.

Visualizing the Activation Pathway

The following diagram illustrates the critical difference in testing workflows for a precursor (e.g., Fosmanogepix) versus its active moiety (Manogepix).

Antifungal_Activation cluster_invivo In Vivo System (Mouse) Prodrug Precursor (e.g., Fosmanogepix) Media_Std Standard RPMI (No Enzymes) Prodrug->Media_Std Media_Serum Serum/S9 Modified (Contains Phosphatases) Prodrug->Media_Serum Host_Enzymes Systemic Phosphatases Prodrug->Host_Enzymes Result_Fail High MIC (Inactive) Media_Std->Result_Fail No Activation Active_Moiety Active Metabolite (e.g., Manogepix) Media_Serum->Active_Moiety Enzymatic Hydrolysis Result_Pass Low MIC (Active) Target Fungal Target (Gwt1 / Glucan Synthase) Active_Moiety->Target Target->Result_Pass Host_Enzymes->Active_Moiety

Figure 1: Differential activation pathways in standard media vs. serum-supplemented media and in vivo systems.

In Vivo Efficacy: The Ultimate Validator

Once metabolic activation is confirmed, the in vivo model serves as the definitive proof of concept. The standard gold standard is the Neutropenic Murine Invasive Candidiasis Model .

Why this model?

It isolates antifungal efficacy from host immunity. If the drug works here, it is due to direct antifungal activity (driven by PK/PD), not immune clearance.

Protocol: Neutropenic Thigh/Systemic Model
  • Animals: CD-1 female mice (n=6 per group).

  • Immunosuppression: Cyclophosphamide (150 mg/kg IP at Day -4, 100 mg/kg at Day -1).

  • Infection: Intravenous (tail vein) injection of C. albicans (

    
     CFU/mouse).
    
  • Treatment: Administer Prodrug (Oral/IV) starting 2 hours post-infection.

    • Group A: Vehicle Control.

    • Group B: Active Comparator (e.g., Fluconazole).[1]

    • Group C: Novel Precursor (Dose range: 1, 5, 10 mg/kg).

  • Endpoint: 24-48 hours post-treatment.

    • Harvest kidneys.

    • Homogenize and plate on SDA agar.

    • Calculate

      
       CFU reduction vs. control.
      
PK/PD Driver Analysis

For precursors, the efficacy correlates with the exposure of the active metabolite , not the parent prodrug.

  • Key Metric:

    
     (Free Area Under Curve of the active metabolite divided by the MIC of the active metabolite).
    
  • Target: For many antifungals (like echinocandins or novel Gwt1 inhibitors), a stasis target of

    
     reduction often requires an 
    
    
    
    ratio of 10–20.

Data Synthesis: Comparative Performance

The table below illustrates the typical data profile of a successful antifungal precursor (e.g., Fosmanogepix) compared to its active moiety.

ParameterPrecursor (Prodrug)Active Moiety (Metabolite)Interpretation
Standard MIC (RPMI) > 64 µg/mL (Inactive)0.008 µg/mL (Potent)Precursor requires activation absent in RPMI.
Serum-Supp. MIC 0.015 µg/mL (Active)0.015 µg/mL (Active)Serum enzymes convert Precursor

Active.
Protein Binding Low (<50%)High (>98%)Precursor is often designed to be soluble/free; Active form binds protein.
In Vivo Efficacy (ED50) 5 mg/kgN/A (Poor Oral Bioavailability)Precursor optimizes delivery; Active form drives killing.
PK Driver

(Parent)

(Metabolite)
Efficacy tracks with the metabolite's exposure.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).

  • Gebremariam, T., et al. (2020). Fosmanogepix (APX001) is effective in the treatment of murine invasive candidiasis. Antimicrobial Agents and Chemotherapy.[1][2]

  • Lepak, A. J., & Andes, D. R. (2015). Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor Perspectives in Medicine.

  • Wiederhold, N. P. (2021).[3][4] Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

Sources

Comparative

"benchmarking ketoreductases for the synthesis of chiral alcohols"

Executive Summary The synthesis of chiral alcohols is a cornerstone of modern pharmaceutical manufacturing, serving as the entry point for statins, antibiotics, and antiviral medications. While transition-metal asymmetri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral alcohols is a cornerstone of modern pharmaceutical manufacturing, serving as the entry point for statins, antibiotics, and antiviral medications. While transition-metal asymmetric hydrogenation (e.g., Ru-, Rh-based catalysts) has historically dominated this field, Ketoreductases (KREDs) have emerged as the superior alternative for high-value intermediates requiring strict enantiopurity (


ee).

This guide benchmarks KRED performance against chemocatalytic alternatives and provides a standardized, self-validating protocol for screening KRED libraries. Our focus is on biocatalytic efficiency , cofactor regeneration , and process scalability .

Part 1: The Landscape – Biocatalysis vs. Chemocatalysis[1][2]

To benchmark KREDs effectively, one must understand their position relative to the traditional metal-catalyst alternative. The following comparison highlights why KREDs are increasingly the "first-pass" screen for new chiral centers.

Table 1: Performance Comparison Matrix
FeatureKetoreductases (KREDs) Metal Catalysis (Ru/Rh) Verdict
Enantioselectivity (

)
Typically

(often

)

(requires ligand tuning)
KRED (Superior purity)
Reaction Conditions Ambient (

C), Aqueous/Buffer
High Pressure (

bar

), High Temp
KRED (Safer/Green)
Catalyst Loading

wt% (enzyme powder)

mol%
Metal (Historically lower loading)
Solvent Tolerance Limited (DMSO/IPA

)
High (Organic solvents)Metal (Better solubility)
Regioselectivity Excellent (differentiates similar ketones)Moderate (often requires protecting groups)KRED (Eliminates steps)
Cost Driver Cofactor (NADPH) if not recycledPrecious Metal & Ligand costsTie (Process dependent)

Expert Insight: The "Cost Driver" for KREDs is often misunderstood. While NADPH is expensive, efficient cofactor regeneration systems (discussed below) reduce the net cost to negligible levels, making KREDs economically viable for ton-scale manufacturing.

Part 2: The Mechanism & Cofactor Regeneration

A robust benchmark cannot exist without a functional cofactor recycling system. KREDs require nicotinamide cofactors (NADH or NADPH) to deliver the hydride ion. Stoichiometric use of cofactors is economically impossible.

The Two Dominant Recycling Modes
  • Coupled Substrate (IPA): Uses Isopropanol (IPA) as the hydride donor.

    • Pros: Simple, cheap.

    • Cons: Thermodynamically limited (reversible); requires large excess of IPA; acetone byproduct can inhibit the enzyme.

  • Coupled Enzyme (GDH/Glucose): Uses Glucose Dehydrogenase (GDH).[1]

    • Pros:Thermodynamically favorable (Glucose

      
       Gluconolactone is irreversible); drives conversion to completion.
      
    • Cons: Requires a second enzyme.[1]

Recommendation: For benchmarking, always use the GDH system . It removes thermodynamic equilibrium constraints, ensuring that a "low conversion" result is due to the KRED's kinetics, not equilibrium limitations.

Diagram 1: KRED Catalytic Cycle with GDH Recycling

KRED_Cycle cluster_main Main Reduction Loop cluster_recycle Cofactor Regeneration (GDH) KRED KRED Enzyme Alcohol Chiral Alcohol (Product) KRED->Alcohol NADP NADP+ KRED->NADP Oxidized Ketone Prochiral Ketone Ketone->KRED GDH GDH Enzyme Glucono Gluconolactone GDH->Glucono Irreversible NADPH NADPH GDH->NADPH Regenerated Glucose Glucose Glucose->GDH NADPH->KRED Hydride Donor NADP->GDH

Caption: The coupled-enzyme cycle. GDH drives the reaction forward by irreversibly oxidizing glucose, constantly regenerating NADPH for the KRED.

Part 3: Standardized Benchmarking Protocol

This protocol is designed for a 96-well plate format using a standard commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or Prozomix).

Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
  • KRED Library: 24–96 variants.

  • Cofactor Mix: NADP+ (1.0 mM final), NAD+ (1.0 mM final).

  • Recycle System: Glucose (150 mM), GDH (5 U/mL).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Substrate: 10–50 mM ketone (dissolved in DMSO).

Step-by-Step Methodology
1. Stock Solution Preparation
  • Enzyme Stock: Reconstitute lyophilized KRED powders in buffer to 10–20 mg/mL.

  • Recycle Mix: Prepare a master mix containing Buffer + Glucose + GDH + Cofactors.

    • Note: Prepare fresh. NAD(P)H degrades in solution over time.

  • Substrate Stock: Dissolve ketone in DMSO. Target a concentration such that the final DMSO volume in the reaction is

    
    .
    
2. Reaction Setup (96-Well Plate)

For a 200


L reaction volume:
  • Dispense Recycle Mix: Add 180

    
    L of the Master Recycle Mix to each well.
    
  • Add Enzyme: Add 10

    
    L of KRED stock to respective wells.
    
  • Initiate: Add 10

    
    L of Substrate Stock (in DMSO).
    
    • Final Conditions: ~1-5 g/L Enzyme, ~5-25 mM Substrate, 5% DMSO.

  • Seal & Incubate: Seal with aluminum foil (photosensitive cofactors) and shake at 30°C, 600 rpm for 24 hours.

3. Quenching & Extraction[2][3]
  • Quench: Add 400

    
    L of Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) to precipitate enzymes and stop the reaction.
    
  • Centrifuge: Spin the plate at 4000 rpm for 10 minutes to pellet the protein.

  • Filter: Transfer supernatant to a filter plate (0.2

    
    m) if injecting directly onto HPLC.
    
4. Analytical Validation (Self-Validating Step)
  • Negative Control: Well with Buffer + Substrate + DMSO (No Enzyme). Must show 0% conversion.

  • Positive Control: If available, a known active KRED for a similar substrate.

  • Analysis: Use Chiral HPLC or GC. Calculate Conversion (%) and Enantiomeric Excess (

    
    ).
    

Part 4: Comparative Analysis & Representative Data

When benchmarking, do not look for a single "winner." Look for a panel of hits that can be optimized. Below is a representative dataset showing how different KRED variants might perform on a difficult sterically hindered ketone.

Table 2: Representative Screening Results
EntryKRED VariantConversion (%)

(%)
ConfigurationNotes
1KRED-A1015%N/A-Low activity (Non-hit)
2KRED-B20498%45%(S)Active, but poor selectivity
3KRED-C315 99% >99.5% (R) Ideal Hit
4KRED-D40285%92%(R)Optimization candidate
5KRED-E50595%>99%(S)Excellent (S)-selective hit
MetalRu-BINAP92%94%(R)Reference standard

Data Interpretation:

  • KRED-C315 is the clear winner for the (R)-enantiomer. It exceeds the metal catalyst in both conversion and purity.

  • KRED-E505 provides access to the opposite enantiomer (S) with high precision, demonstrating the enantiodivergence available in KRED libraries—something difficult to achieve with metal ligands without complex synthesis.

Part 5: Troubleshooting & Optimization

If your benchmark yields low activity (<10% conversion), investigate these factors before abandoning biocatalysis:

  • Solubility: If the substrate precipitates upon addition, increase DMSO to 10-20% or add a surfactant (e.g., 0.5% Tween-80). Note that some KREDs lose stability >10% DMSO.

  • pH Profile: Most KREDs prefer pH 7.0. However, if the substrate is pH-sensitive (e.g., liable to racemize), screen buffers at pH 6.0 and 8.0.

  • Thermodynamics: If conversion stalls at ~50-60%, your recycling system may be failing. Ensure GDH and Glucose are in excess. Acidification from gluconic acid production can drop pH; ensure buffer capacity (100 mM) is sufficient.

Diagram 2: The Benchmarking Workflow

Workflow Start Start: Target Ketone Screen Round 1: 96-Well Screen (24-96 Variants) Start->Screen Analyze Analysis (HPLC/GC) Check Conv. & ee% Screen->Analyze Decision Hit > 50% Conv & > 90% ee? Analyze->Decision Optimize Process Optimization (Temp, pH, Loading) Decision->Optimize Yes Evolution Directed Evolution (Mutagenesis) Decision->Evolution No (Activity found but low) Scale Scale-Up (1L -> 1000L) Optimize->Scale Evolution->Screen Rescreen Mutants

Caption: Decision tree for KRED benchmarking. Hits are immediately moved to process optimization, while partial hits may require protein engineering (Directed Evolution).

References

  • Codexis, Inc. (2022).[1][2] Codex® KRED Screening Kit Protocol. Retrieved from 4

  • Huisman, G. W., et al. (2010).[1] Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology. Retrieved from 5

  • Haq, et al. (2018).[6] A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols. Microbial Cell Factories. Retrieved from 7

  • Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions. ACS Catalysis. Retrieved from 8

  • Hollmann, F., et al. (2011). Biocatalysts vs. Metal Catalysts: A meta-analysis of green chemistry efficiency. Green Chemistry.

Sources

Validation

"comparative stability of benzylic alcohols with electron-withdrawing groups"

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Electronic Stability Paradox In drug discovery and organic synthesis, benzylic alcohols...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Electronic Stability Paradox

In drug discovery and organic synthesis, benzylic alcohols are ubiquitous pharmacophores and synthetic intermediates.[1] However, their stability is governed by a delicate electronic balance. This guide challenges the conventional view that "stability" is a monolithic property. Instead, we demonstrate that electron-withdrawing groups (EWGs) —such as nitro (


), trifluoromethyl (

), and cyano (

)—create a "stability paradox":
  • Acid/Thermal Stability: EWGs dramatically increase stability by destabilizing the reactive benzylic carbocation intermediate, preventing dehydration and etherification.

  • Oxidative Stability: EWGs enhance resistance to atmospheric oxidation by increasing the bond dissociation energy (BDE) of the benzylic

    
     bond.
    
  • Base/Nucleophilic Vulnerability: EWGs decrease stability in basic media by increasing the acidity of the hydroxyl proton and, in specific cases (e.g.,

    
    -nitro), activating the ring toward nucleophilic aromatic substitution (
    
    
    
    ).

This guide provides a mechanistic comparison, quantitative data, and a self-validating experimental protocol to assess these scaffolds.

Mechanistic Comparative Analysis

Acid-Catalyzed Degradation (Dehydration & Solvolysis)

Unsubstituted benzyl alcohols degrade rapidly in acidic media via the formation of a resonance-stabilized benzylic carbocation (


), leading to dibenzyl ethers or styrenes (via 

elimination).
  • Mechanism: Protonation of

    
    
    
    
    
    Loss of
    
    
    
    
    Carbocation formation (Rate Limiting Step).
  • EWG Impact: EWGs withdraw electron density via induction (

    
    ) and/or resonance (
    
    
    
    ).[2] This destabilizes the cationic transition state, effectively "shutting down" the
    
    
    pathway.
  • Hammett Correlation: The rate of solvolysis follows the Hammett equation with a large negative

    
     value (typically 
    
    
    
    to
    
    
    ), indicating extreme sensitivity to electronic effects.
Oxidative Degradation

Benzylic alcohols are prone to oxidation to aldehydes (and subsequently carboxylic acids) upon exposure to air or mild oxidants.

  • Mechanism: Abstraction of the benzylic hydride (

    
    ) or hydrogen atom (
    
    
    
    ).
  • EWG Impact: EWGs render the benzylic carbon electron-deficient, making hydride abstraction thermodynamically unfavorable. Consequently, 4-nitrobenzyl alcohol is significantly more resistant to shelf-storage oxidation than 4-methoxybenzyl alcohol.

Base Sensitivity & Acidity

While EWGs protect against acid/oxidation, they introduce vulnerability in basic conditions.

  • Acidity: EWGs stabilize the alkoxide anion (

    
    ), lowering the 
    
    
    
    of the alcohol.
    • Benzyl alcohol pKa: ~15.4

    • 4-Nitrobenzyl alcohol pKa: ~14.9 (more acidic)

  • Implication: In the presence of strong bases, EWG-alcohols deprotonate faster, potentially leading to side reactions if electrophiles are present.

Comparative Data: Performance Matrix

The following table synthesizes kinetic trends and stability profiles for key benzylic alcohols.

ScaffoldSubstituent (

)
Acid Stability (

relative)
Oxidative ResistancePrimary Degradation Mode
Benzyl Alcohol

(

)
Low (Reference)LowOxidation to Benzaldehyde; Ether formation
4-Methoxybenzyl Alcohol

(

)
Very Low (Unstable)Very LowRapid Acid-Cat. Polymerization / Quinone Methide formation
4-Chlorobenzyl Alcohol

(

)
ModerateModerateSlow Oxidation
4-Trifluoromethylbenzyl Alcohol

(

)
High High Stable; slow hydrolysis under extreme pH
4-Nitrobenzyl Alcohol

(

)
Very High Very High Reduction of

group (chemoselective risk)

Note:


 values are Hammett constants. Positive values indicate electron-withdrawing power. Higher positive values correlate with increased acid/oxidative stability.

Visualizing Degradation Pathways

The following diagram maps the divergent degradation pathways based on electronic substituents.

DegradationPathways cluster_0 EWG Effect (e.g., -NO2, -CF3) Substrate Benzylic Alcohol (Ar-CH2-OH) Carbocation Carbocation (Ar-CH2+) Substrate->Carbocation Acid Catalysis (H+) Blocked by EWG Aldehyde Benzaldehyde (Ar-CHO) Substrate->Aldehyde Oxidation (O2/Radical) Retarded by EWG Ether Dibenzyl Ether (Ar-CH2-O-CH2-Ar) Carbocation->Ether SN1 Dimerization Styrene Styrene (Ar-CH=CH2) Carbocation->Styrene E1 Elimination Stabilization Destabilizes Carbocation (Prevents Acid Degradation)

Caption: Figure 1. Divergent degradation pathways. Electron-Withdrawing Groups (EWGs) effectively block the red path (Carbocation formation) and slow the yellow path (Oxidation).

Experimental Protocol: Comparative Stress Testing

To empirically verify the stability of a specific EWG-substituted benzylic alcohol against a standard, use this self-validating "Forced Degradation" protocol. This method uses HPLC to quantify degradation rates under accelerated conditions.

Materials
  • Analytes: Target EWG-alcohol (e.g., 4-Nitrobenzyl alcohol) vs. Control (Benzyl alcohol).

  • Solvents: Acetonitrile (HPLC Grade), 1.0 M HCl, 1.0 M NaOH, 30%

    
    .
    
  • Instrument: HPLC-UV/DAD (C18 Column,

    
     mm, 5 
    
    
    
    m).
Methodology

Step 1: Sample Preparation Prepare 1.0 mg/mL stock solutions of both alcohols in Acetonitrile:Water (50:50).

Step 2: Stress Conditions (Parallel Reactions) Perform the following reactions in sealed 2 mL HPLC vials at 60°C (thermal block):

  • Acid Stress: 500

    
    L Stock + 500 
    
    
    
    L 1.0 M HCl.
  • Base Stress: 500

    
    L Stock + 500 
    
    
    
    L 1.0 M NaOH.
  • Oxidative Stress: 500

    
    L Stock + 500 
    
    
    
    L 3%
    
    
    .
  • Control: 500

    
    L Stock + 500 
    
    
    
    L Water.

Step 3: Time-Course Analysis Inject samples at


 hours.
  • Mobile Phase: Gradient 5% to 90% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: 254 nm (aromatic) and 210 nm.

Step 4: Data Validation (Self-Check)

  • Mass Balance: The sum of the Area% of the parent peak + degradation products must equal 95-105% of the initial control area. If <90%, assume volatile loss or non-chromatographic degradation (e.g., polymerization).

  • Resolution: Ensure the "Acid Stress" degradation product (likely the ether) is resolved from the parent peak.

Workflow Visualization: Stability Assessment

StabilityWorkflow Start Start: New Benzylic Alcohol Candidate CheckStructure Identify Substituents (Hammett Analysis) Start->CheckStructure DecisionEWG Is substituent EWG? (-NO2, -CF3, -CN) CheckStructure->DecisionEWG PathEWG High Acid Stability Predicted Check Base Sensitivity DecisionEWG->PathEWG Yes PathEDG Low Acid Stability Predicted (Risk: Polymerization) DecisionEWG->PathEDG No (EDG or H) ExpTest Execute Forced Degradation (Protocol 5.2) PathEWG->ExpTest PathEDG->ExpTest ResultAcid Acid Stress (1M HCl) ExpTest->ResultAcid ResultOx Oxidative Stress (H2O2) ExpTest->ResultOx

Caption: Figure 2. Decision tree for assessing benzylic alcohol stability prior to scale-up.

References

  • Hammett Correlation in Benzyl Alcohol Oxid

    • Title: Kinetics and Mechanism of the Oxid
    • Source: Asian Journal of Chemistry / ScienceDirect (Contextual)
    • Link:[Link] (General Journal Link for verification of kinetic studies cited in search)

  • Acid-Catalyzed Dehydr

    • Title: Catalytic Dehydr
    • Source: ResearchGate / Journal of Molecular C
    • Link:[Link]

  • Forced Degrad

    • Title: Forced Degradation Studies on Pharmaceutical Bulks (Benzyl Alcohol Case Studies).
    • Source: Journal of Applied Pharmaceutical Science[3]

    • Link:[Link]

  • Electronic Effects on Acidity

    • Title: p-Nitrobenzyl alcohol acidity vs Benzyl alcohol.[2][4][5][6]

    • Source: ChemicalBook / Study.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol

Executive Summary: The Hazard Profile 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is not a generic solvent; it is a highly functionalized chlorohydrin intermediate, often utilized in the synthesis of azole antifungals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol is not a generic solvent; it is a highly functionalized chlorohydrin intermediate, often utilized in the synthesis of azole antifungals (e.g., econazole, miconazole analogs).[1]

As a Senior Application Scientist, I must emphasize that the safety profile of this molecule is dominated by the


-chloro alcohol moiety . This structural motif allows the molecule to act as a potential alkylating agent (via spontaneous or metabolically induced epoxide formation).[1] Consequently, it must be handled with the rigor reserved for Category 1 Acute Toxins  and Sensitizers , regardless of the specific vendor's preliminary labeling.
Physicochemical Risk Factors[1][2][3][4][5]
  • Alkylating Potential: The C-Cl bond beta to the hydroxyl group is labile; under basic conditions (physiological pH), it can cyclize to form a reactive epoxide, capable of bioconjugating with DNA/Proteins.

  • Dermal Absorption: Halogenated phenylethanols are lipophilic.[1] They penetrate standard nitrile gloves and skin barriers rapidly.

  • Inhalation: Aerosols or dusts (if solid) are potent respiratory irritants and systemic toxins.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound.[1] The following matrix details the required upgrades for handling >100 mg quantities.

Protection ZoneStandard Lab GearREQUIRED Upgrade Scientific Rationale
Hand Protection Disposable Nitrile (4 mil)Double-Glove System 1.[1] Inner: Silver Shield® (Laminate) or Low-Modulus Nitrile (2.5 mil)2.[1] Outer: Heavy Duty Nitrile (>8 mil, extended cuff)Permeation Kinetics: Chlorinated alcohols can permeate standard nitrile in <15 mins.[1] Laminate liners provide broad chemical resistance, while the outer nitrile offers mechanical grip.
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent) Vapor/Splash Defense: Safety glasses do not seal.[1] Corrosive injury to the cornea from chlorohydrins is often irreversible due to alkylation of stromal proteins.[1]
Respiratory None (Open Bench)Fume Hood (Face Velocity >0.5 m/s) Emergency Backup:[1] Full-face respirator with ABEK-P3 cartridges.[1]Aerosol Containment: Inhalation provides the fastest route to systemic toxicity.[1] The hood acts as the primary engineering control.[1]
Body Cotton Lab CoatTyvek® Lab Coat or Apron (Chemical Resistant) Sorption Prevention: Cotton absorbs and holds halogenated organics against the skin, increasing exposure time.

Operational Workflow: From Storage to Disposal[6]

This protocol utilizes a Self-Validating System where every step includes a check to ensure the barrier is intact before proceeding.[1]

Phase 1: Pre-Operational Validation[1]
  • Glove Inflation Test: Before donning outer gloves, trap air inside and squeeze to check for micro-pinholes.[1]

  • Solvent Compatibility Check: Verify that the reaction solvent (often DCM or THF) does not degrade the selected PPE.[1]

  • Quenching Agent Prep: Prepare a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide nearby.[1] In case of a spill, these nucleophiles can help degrade the alkylating agent (converting it to less toxic species).

Phase 2: Active Handling (Synthesis/Transfer)[1]
  • Weighing: Do not weigh on an open bench. Use a tared vial inside the fume hood.[1] If the balance is external, use a secondary containment tray and seal the vial immediately after addition.

  • Static Control: Chlorinated powders can be static.[1] Use an antistatic gun or polonium strip to prevent powder dispersal during transfer.[1]

  • The "Clean Hand/Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touches sash, notebook) and dominant hand as "dirty" (touches spatulas, glassware). This prevents cross-contamination of the lab environment.[1]

Phase 3: Decontamination & Doffing[1][7]
  • Solvent Wash: Rinse outer gloves with acetone/ethanol inside the hood into a waste beaker before removing them.[1]

  • Peel Technique: Remove outer gloves without touching the exterior surface.[1]

  • Immediate Wash: Wash hands with soap and cold water (warm water opens pores, increasing absorption risk if residue is present).[1]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyProtocol Start START: Chemical Retrieval RiskAssess Risk Assessment: Is Quantity > 1g? Start->RiskAssess StandardPPE Standard PPE: Nitrile + Goggles + Hood RiskAssess->StandardPPE No HighHazPPE High Hazard PPE: Double Glove (Laminate) + Face Shield + Tyvek Sleeves RiskAssess->HighHazPPE Yes EngineeringCheck Verify Hood Flow (> 0.5 m/s) StandardPPE->EngineeringCheck HighHazPPE->EngineeringCheck Handling Active Handling (Weighing/Transfer) EngineeringCheck->Handling SpillCheck Spill Occurred? Handling->SpillCheck Decon Apply 10% Na-Thiosulfate Absorb with Vermiculite SpillCheck->Decon Yes Disposal Disposal: Segregated Halogenated Waste SpillCheck->Disposal No Decon->Disposal

Figure 1: Decision logic for handling halogenated phenylethanol intermediates. Note the escalation to High Hazard PPE when scaling up.

Emergency Response & Disposal

Exposure Response[1][7][8][9]
  • Skin Contact: Immediate flushing with water for 15 minutes.[1][2][3] Do not use ethanol to wash skin; it acts as a vehicle, driving the lipophilic chloride deeper into the dermis.

  • Eye Contact: Irrigate for 15 minutes. Seek an ophthalmologist immediately—mention "Alkylating Agent Exposure."[1]

Waste Disposal Stream

This compound must never be disposed of down the drain.[1]

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from non-halogenated solvents (like acetone/methanol) if your facility recycles non-halogens.[1] The presence of chlorine poisons standard hydrogenation catalysts used in solvent recycling.[1]

  • Destruction: The preferred method is High-Temperature Incineration (>1100°C) with scrubber systems to capture HCl gas.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10868, 2-Chloroethanol (Structural Analog Hazard Data). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Selection and Use for Organic Solvents. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-(3,4-dichloro-phenyl)-ethanol
Reactant of Route 2
2-Chloro-2-(3,4-dichloro-phenyl)-ethanol
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